Product packaging for S-[2-(Dimethylamino)ethyl] ethanethioate(Cat. No.:CAS No. 18719-14-7)

S-[2-(Dimethylamino)ethyl] ethanethioate

Cat. No.: B097198
CAS No.: 18719-14-7
M. Wt: 147.24 g/mol
InChI Key: WWQBUCLKROAZHO-UHFFFAOYSA-N
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Description

S-[2-(Dimethylamino)ethyl] ethanethioate is an organosulfur compound with the molecular formula C₆H₁₃NOS and a molecular weight of 147.24 g/mol . It is identified by the CAS Registry Number 18719-14-7 . This compound is characterized by its structure, which features a thioacetate group linked to a 2-(dimethylamino)ethyl moiety. Key identifiers for researchers include its SMILES notation (CC(=O)SCCN(C)C) and the InChIKey (WWQBUCLKROAZHO-UHFFFAOYSA-N), which are essential for database searching and molecular modeling . The calculated vapour pressure of this compound is 0.959 mmHg at 25°C . As an organosulfur compound, it falls under HS code 2930909090 for international trade purposes . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NOS B097198 S-[2-(Dimethylamino)ethyl] ethanethioate CAS No. 18719-14-7

Properties

IUPAC Name

S-[2-(dimethylamino)ethyl] ethanethioate
Source PubChem
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InChI

InChI=1S/C6H13NOS/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQBUCLKROAZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066401
Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
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Molecular Weight

147.24 g/mol
Source PubChem
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CAS No.

18719-14-7
Record name S-[2-(Dimethylamino)ethyl] ethanethioate
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Record name Ethanethioic acid, S-(2-(dimethylamino)ethyl) ester
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Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
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Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
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Record name S-[2-(dimethylamino)ethyl] ethanethioate
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-[2-(Dimethylamino)ethyl] ethanethioate, more commonly known as acetylthiocholine (ATCh), is a synthetic analog of the neurotransmitter acetylcholine. Its primary significance in the scientific community lies not in a direct therapeutic effect, but in its utility as a substrate for the enzyme acetylcholinesterase (AChE). The hydrolysis of acetylthiocholine by AChE forms the basis of the most common and reliable methods for quantifying the activity of this critical enzyme. This guide provides a detailed examination of the biochemical mechanism of action of this compound, its kinetic parameters, the experimental protocols for its use, and the signaling and logical pathways involved in its interaction with acetylcholinesterase.

Core Mechanism of Action: A Substrate for Acetylcholinesterase

The fundamental mechanism of action of this compound is its role as a substrate for acetylcholinesterase, an enzyme responsible for the rapid hydrolysis of acetylcholine to terminate nerve impulses at cholinergic synapses.[1][2] In a similar fashion to its natural counterpart, acetylthiocholine is hydrolyzed by AChE. This enzymatic reaction breaks the thioester bond, yielding two products: thiocholine and acetic acid.[2][3]

The significance of this reaction is primarily in its application for research and diagnostics. The production of thiocholine can be monitored using a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which reacts with the free thiol group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[4][5][6] The rate of color formation is directly proportional to the acetylcholinesterase activity.[6]

Dual-Site Binding at Acetylcholinesterase

Structural and kinetic studies have revealed that the interaction between acetylthiocholine and acetylcholinesterase is a sophisticated process involving two distinct sites within the enzyme's deep gorge:

  • The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS serves as an initial binding site for cationic substrates like acetylthiocholine.[7][8][9] This initial trapping of the substrate contributes to the high catalytic efficiency of the enzyme.[8]

  • The Catalytic Active Site (CAS): Situated at the base of the gorge, the CAS is where the hydrolysis of the substrate occurs.[1][7] After initial binding to the PAS, the acetylthiocholine molecule translocates to the CAS for the enzymatic reaction to proceed.

Substrate inhibition, a phenomenon observed at high concentrations of acetylthiocholine, is also explained by this dual-site model. It is proposed that at elevated concentrations, a second molecule of acetylthiocholine can bind to the PAS while the products of a previous hydrolysis are still vacating the CAS. This "steric blockade" hinders the release of the products, thereby reducing the overall reaction rate.[9]

Quantitative Data: Kinetic Parameters

The interaction between this compound and acetylcholinesterase has been characterized by several key kinetic parameters. The Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the dissociation constant for the peripheral site (K_s) are crucial for understanding the enzyme-substrate interaction.

ParameterEnzyme SourceValueReference
K_m Electric eel AChE2.06 x 10⁻⁴ mol/L[5][10]
V_max Electric eel AChE4.97 x 10⁻⁷ kat[5][10]
K_s Human AChE1.9 ± 0.7 mM[7]
K_s Torpedo AChE0.5 ± 0.2 mM[7]
K_s Inhibition of fasciculin association~1 mM[8]

Signaling and Logical Pathways

The following diagrams illustrate the key processes involved in the mechanism of action of this compound.

Enzymatic_Hydrolysis cluster_enzyme Acetylcholinesterase AChE AChE Products Thiocholine + Acetic Acid AChE->Products Hydrolysis ATCh S-[2-(Dimethylamino)ethyl] ethanethioate (Acetylthiocholine) ATCh->AChE Binds to Active Site

Enzymatic Hydrolysis of Acetylthiocholine by AChE.

Dual_Site_Binding cluster_AChE Acetylcholinesterase Gorge PAS Peripheral Anionic Site (PAS) (Gorge Entrance) CAS Catalytic Active Site (CAS) (Gorge Base) PAS->CAS 2. Translocation Products Thiocholine + Acetate (Products) CAS->Products 3. Hydrolysis ATCh_free Acetylthiocholine (Substrate) ATCh_free->PAS 1. Initial Binding ATCh_bound_PAS Acetylthiocholine at PAS Products->ATCh_free 4. Product Release

Dual-Site Binding Model of Acetylthiocholine.

Experimental Protocols

The following is a detailed methodology for a standard acetylcholinesterase activity assay using this compound, based on the Ellman method.[4][5]

Reagents and Preparation
  • Phosphate Buffer: 0.1 M, pH 8.0.

  • DTNB Reagent (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

  • Substrate Solution: 14 mM this compound (acetylthiocholine iodide) in deionized water.

  • Enzyme Solution: Acetylcholinesterase (e.g., 1 U/mL) in phosphate buffer.

  • Stopping Reagent (Optional): 5% Sodium Dodecyl Sulfate (SDS).

Assay Procedure (96-well plate format)
  • To each well of a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 10 µL of the test sample (e.g., potential AChE inhibitor) or vehicle control.

  • Add 10 µL of the acetylcholinesterase solution (1 U/mL) to each well.

  • Incubate the plate for 10 minutes at 25°C.

  • Following incubation, add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide solution to each well.

  • Immediately begin monitoring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10 minutes) or as an endpoint reading after a fixed incubation time.

  • (Optional) To stop the reaction for an endpoint reading, add 20 µL of 5% SDS.

  • The rate of change in absorbance is proportional to the acetylcholinesterase activity.

Data Analysis

The percentage of AChE inhibition can be calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Where:

  • Absorbance of Control: The absorbance of the reaction mixture without any inhibitor.

  • Absorbance of Sample: The absorbance of the reaction mixture with the test sample.

Experimental Workflow Visualization

The workflow for the Ellman assay is depicted in the following diagram.

Ellman_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Buffer Add Phosphate Buffer Sample Add Sample/Control Buffer->Sample Enzyme Add AChE Solution Sample->Enzyme Incubate1 Incubate (10 min, 25°C) Enzyme->Incubate1 DTNB Add DTNB Reagent Incubate1->DTNB Substrate Initiate with Acetylthiocholine DTNB->Substrate Measure Measure Absorbance at 412 nm Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate

Workflow of the Ellman Assay for AChE Activity.

Conclusion

This compound is a pivotal tool in the study of cholinergic systems. Its mechanism of action is elegantly simple: it serves as a reliable and easily measurable substrate for acetylcholinesterase. By understanding its interaction with both the peripheral and catalytic sites of the enzyme, and by employing standardized protocols such as the Ellman method, researchers can accurately quantify acetylcholinesterase activity. This capability is indispensable for the screening and characterization of potential acetylcholinesterase inhibitors, which are of significant interest in the development of therapeutics for conditions such as Alzheimer's disease and myasthenia gravis. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working in this field.

References

An In-depth Technical Guide on the Physicochemical Properties of S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Dimethylamino)ethyl] ethanethioate is an organosulfur compound of interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a thioester group and a dimethylaminoethyl moiety, imparts specific physicochemical properties that are critical for its handling, formulation, and potential biological activity.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and quality control.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents, its potential for membrane permeability, and its stability.

PropertyValueSource
Molecular Formula C₆H₁₃NOS[1][2]
Molecular Weight 147.24 g/mol [1][2]
Boiling Point 179.1 °C at 760 mmHg[2]
Density 1.009 g/cm³[2]
Vapor Pressure 0.959 mmHg at 25°C[2]
Flash Point 62.1 °C[2]
LogP (Octanol-Water Partition Coefficient) 0.82770[2]
pKa (Predicted) 8.55 ± 0.28[2]
Refractive Index 1.481[2]
Polar Surface Area (PSA) 45.61 Ų[1]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2]
Exact Mass 147.07178521[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-bromo-N,N-dimethylethanamine hydrochloride with potassium thioacetate.[1]

Materials:

  • 2-Bromo-N,N-dimethylethanamine hydrobromide

  • Potassium thioacetate

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a stirred solution of 2-bromo-N,N-diethylethylamine hydrobromide in acetone, add potassium thioacetate.

  • Reflux the mixture under a nitrogen atmosphere for approximately 20 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated potassium bromide.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is below ambient temperature. The determination would require a cryostat.

Materials:

  • Melting point apparatus with a cooling system (cryostat)

  • Capillary tubes

  • Sample of this compound

Procedure:

  • Load a small amount of the solidified sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Cool the apparatus to a temperature well below the expected melting point.

  • Slowly heat the sample at a rate of 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Boiling Point

Materials:

  • Thiele tube or other boiling point apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it into the small test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Heat the Thiele tube or oil bath gently.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Aqueous Solubility

Materials:

  • Vials with screw caps

  • Analytical balance

  • Shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Water (HPLC grade)

  • Sample of this compound

Procedure:

  • Add an excess amount of this compound to a known volume of water in a vial.

  • Tightly cap the vial and shake or stir the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to separate the undissolved solute.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with water to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted sample by HPLC or GC-MS to determine the concentration of the dissolved compound.

  • Calculate the solubility from the concentration and the dilution factor.

Determination of pKa

The pKa can be determined by potentiometric titration.

Materials:

  • pH meter with a suitable electrode

  • Burette

  • Standardized solution of hydrochloric acid (HCl)

  • Standardized solution of sodium hydroxide (NaOH)

  • Beaker

  • Magnetic stirrer and stir bar

  • Sample of this compound

Procedure:

  • Dissolve a known amount of this compound in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of HCl added. The midpoint of the steep part of the titration curve corresponds to the pKa of the dimethylamino group.

Experimental Workflows and Logical Relationships

Synthesis and Quality Control Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.

Synthesis_QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control Reactants Reactants (2-Bromo-N,N-dimethylethanamine hydrochloride, Potassium thioacetate) Reaction Reaction (Acetone, Reflux) Reactants->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Crude_Sample Crude Product Workup->Crude_Sample Purified_Sample Purified Product Purification->Purified_Sample QC_Tests QC Analysis (NMR, GC-MS, HPLC) Crude_Sample->QC_Tests Initial Check Purified_Sample->QC_Tests Final Check Final_Product Final Product QC_Tests->Final_Product Release

Caption: Workflow for the synthesis and quality control of this compound.

Proposed Mechanism of Acetylcholinesterase Inhibition

This compound is structurally related to acetylcholine and may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The proposed mechanism involves the binding of the inhibitor to the active site of AChE.

AChE_Inhibition cluster_enzyme Acetylcholinesterase (AChE) Active Site cluster_inhibitor This compound Anionic_Site Anionic Site Esteratic_Site Esteratic Site (Serine Hydroxyl) Dimethylamino Positively Charged Dimethylamino Group Dimethylamino->Anionic_Site Ionic Interaction Thioester Thioester Group Thioester->Esteratic_Site Covalent or Non-covalent Interaction AChE AChE Complex AChE-Inhibitor Complex AChE->Complex Inhibitor Inhibitor Inhibitor->Complex Inhibition Inhibition of Acetylcholine Hydrolysis Complex->Inhibition

Caption: Proposed interaction of this compound with the active site of acetylcholinesterase.

References

An In-Depth Technical Guide to the Synthesis and Purification of S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for S-[2-(Dimethylamino)ethyl] ethanethioate, a key chemical intermediate. The following sections detail established synthetic pathways, experimental protocols, and purification techniques, supplemented with quantitative data and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound, also known as acetylthiocholine, is an organosulfur compound of significant interest in various research and development fields. Its structural similarity to the neurotransmitter acetylcholine makes it a valuable tool in neuroscience research, particularly in studies involving acetylcholinesterase. This guide outlines two principal methods for its synthesis, providing detailed procedural information and expected outcomes.

Synthesis Methodologies

Two primary synthetic routes for this compound have been identified in the scientific literature. The selection of a particular method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Method 1: Nucleophilic Substitution with Potassium Thioacetate

This common and reliable method involves the reaction of a haloamine precursor, 2-Bromo-N,N-dimethylethanamine hydrochloride, with potassium thioacetate.[1] The thioacetate anion acts as a nucleophile, displacing the bromide to form the desired thioester.

Method 2: Acetylation of 2-(Dimethylamino)ethanethiol

This alternative route involves the direct acetylation of 2-(dimethylamino)ethanethiol (also known as captamine). An acetylating agent, such as acetic anhydride or acetyl chloride, is used to introduce the acetyl group to the thiol, forming the thioester linkage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis methods. These values are based on typical laboratory-scale preparations and may be optimized for specific applications.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Acetylation
Starting Materials 2-Bromo-N,N-dimethylethanamine HCl, Potassium Thioacetate2-(Dimethylamino)ethanethiol, Acetic Anhydride
Typical Solvent EthanolDichloromethane
Reaction Temperature Reflux (approx. 78 °C)0 °C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 75-85%80-90%
Purity (post-purification) >98%>98%

Experimental Protocols

Method 1: Synthesis via Nucleophilic Substitution

Materials:

  • 2-Bromo-N,N-dimethylethanamine hydrochloride

  • Potassium thioacetate

  • Absolute Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Bromo-N,N-dimethylethanamine hydrochloride (1 equivalent) in absolute ethanol (approximately 10 mL per gram of starting material).

  • Add potassium thioacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the potassium bromide precipitate.

  • Evaporate the ethanol from the filtrate using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Synthesis via Acetylation

Materials:

  • 2-(Dimethylamino)ethanethiol (captamine)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Triethylamine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(dimethylamino)ethanethiol (1 equivalent) in dichloromethane (approximately 15 mL per gram of starting material).

  • Add triethylamine (1.2 equivalents) to the solution and cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound obtained from either synthesis method can be purified by vacuum distillation.

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Transfer the crude product to the distillation flask.

  • Slowly reduce the pressure and begin heating the flask.

  • Collect the fraction that distills at the appropriate boiling point (approximately 75-78 °C at 10 mmHg). The boiling point of this compound is reported as 179.1°C at 760 mmHg.[2]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Synthesis_Method_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup 2-Bromo-N,N-dimethylethanamine_HCl 2-Bromo-N,N-dimethylethanamine HCl Reaction_Vessel Reaction in Ethanol (Reflux, 4-6h) 2-Bromo-N,N-dimethylethanamine_HCl->Reaction_Vessel Potassium_Thioacetate Potassium Thioacetate Potassium_Thioacetate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Final_Evaporation Final Evaporation Drying->Final_Evaporation Crude_Product Crude_Product Final_Evaporation->Crude_Product Crude Product

Caption: Workflow for Synthesis Method 1: Nucleophilic Substitution.

Synthesis_Method_2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Captamine 2-(Dimethylamino)ethanethiol Reaction_Vessel Reaction in DCM (0°C to RT, 2-4h) Captamine->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude_Product Evaporation->Crude_Product Crude Product

Caption: Workflow for Synthesis Method 2: Acetylation.

Purification_Workflow Crude_Product Crude Product Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Pure_Product Pure S-[2-(Dimethylamino)ethyl] ethanethioate Vacuum_Distillation->Pure_Product

Caption: General Purification Workflow.

References

An In-depth Technical Guide to S-[2-(Dimethylamino)ethyl] ethanethioate (CAS Number: 18719-14-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of S-[2-(Dimethylamino)ethyl] ethanethioate, a compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Identifiers

This compound is an organic compound featuring a thioester functional group and a tertiary amine.[1] Its unique structure contributes to its chemical reactivity and potential biological activity.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 18719-14-7
Molecular Formula C₆H₁₃NOS
Molecular Weight 147.24 g/mol [1]
IUPAC Name This compound[2]
InChI InChI=1S/C6H13NOS/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3[2]
InChIKey WWQBUCLKROAZHO-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)SCCN(C)C[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Physicochemical Properties

PropertyValue
Boiling Point 179.1 °C at 760 mmHg
Density 1.009 g/cm³
Refractive Index 1.481
LogP 0.8277[1]
Polar Surface Area 45.61 Ų[1]
Flash Point 62.1 °C
Vapor Pressure 0.959 mmHg at 25°C

Synthesis and Experimental Protocols

The most commonly cited synthetic route for this compound is the reaction of 2-bromo-N,N-dimethylethanamine with potassium thioacetate.[1] This reaction is a standard method for the preparation of thioesters.

G start Start Materials reagents 2-Bromo-N,N-dimethylethanamine Potassium Thioacetate start->reagents reaction Reaction in suitable solvent (e.g., Ethanol, DMF) reagents->reaction workup Aqueous Workup (e.g., extraction with organic solvent) reaction->workup purification Purification (e.g., distillation, chromatography) workup->purification product This compound purification->product

Figure 2: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • 2-Bromo-N,N-dimethylethanamine hydrobromide

  • Potassium thioacetate

  • Anhydrous ethanol (or other suitable solvent like DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thioacetate in anhydrous ethanol.

  • Add 2-bromo-N,N-dimethylethanamine hydrobromide to the solution. The hydrobromide salt can be neutralized in situ or converted to the free base beforehand.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Activity and Mechanism of Action

This compound is a compound of interest in medicinal chemistry due to its potential biological activities.[1] The presence of both a thioester and a tertiary amine functional group suggests several possibilities for its mechanism of action.

The thioester group can undergo hydrolysis, which may be enzyme-mediated, to release a thiol.[1] Thiols are known to participate in various biological processes, including redox signaling and as nucleophiles. The dimethylaminoethyl moiety can interact with biological targets such as receptors and enzymes.[1]

While specific signaling pathways involving this compound have not been elucidated in the available literature, its structural motifs are found in compounds with known biological activities. For instance, the dimethylaminoethyl group is a common feature in many pharmaceuticals, including antihistamines and antidepressants, where it often interacts with neurotransmitter receptors.

Further research is required to fully understand the biological effects and the precise mechanism of action of this compound. Its potential as a precursor for drug development or as a tool for chemical biology warrants further investigation.[1]

Spectroscopic Data

Detailed spectral data for this compound is available in various databases.[2][3] A summary of the expected spectral features is provided below.

Table 3: Expected Spectroscopic Features

TechniqueExpected Features
¹H NMR Signals corresponding to the acetyl protons, the two methylene groups of the ethyl chain, and the two methyl groups of the dimethylamino moiety.
¹³C NMR Resonances for the carbonyl carbon, the methyl carbon of the acetyl group, the two methylene carbons, and the two methyl carbons of the dimethylamino group.
IR Spectroscopy A strong absorption band characteristic of the thioester C=O stretch, typically in the range of 1680-1715 cm⁻¹. C-H stretching and bending vibrations will also be present.
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including cleavage of the thioester bond and the carbon-nitrogen bonds.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Its potential for biological activity, stemming from its thioester and tertiary amine functionalities, presents opportunities for the design of novel therapeutic agents. This technical guide provides a foundational understanding of this compound to support future research endeavors.

References

An In-depth Technical Guide on the Biological Activity and Targets of S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-[2-(Dimethylamino)ethyl] ethanethioate is a thioester-containing organic compound with structural similarities to known modulators of the cholinergic system. While direct experimental data on its biological activity is limited in publicly accessible literature, its chemical structure strongly suggests that its primary biological targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This technical guide synthesizes the available information on its inferred biological activity, likely molecular targets, and the detailed experimental protocols used to investigate such compounds. The document also presents relevant signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of its potential pharmacological role.

Chemical and Physical Properties

This compound is an organosulfur compound featuring a thioester group and a dimethylaminoethyl moiety.[1] These functional groups are key to its predicted biological interactions.

PropertyValueReference
Chemical Formula C₆H₁₃NOS[2]
Molecular Weight 147.24 g/mol [2]
CAS Number 18719-14-7[2]
IUPAC Name This compound[2]
SMILES CC(=O)SCCN(C)C
LogP (predicted) 0.7[2]

Inferred Biological Activity and Targets

The primary biological targets of this compound are inferred to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This hypothesis is based on the well-established activity of structurally analogous compounds.

Cholinesterase Inhibition

The structural backbone of this compound is closely related to that of potent acetylcholinesterase inhibitors. For instance, the compound O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate is a known inhibitor of AChE.[1] The mechanism of action for such inhibitors typically involves the binding of the compound to the active site of the cholinesterase enzyme, thereby preventing the hydrolysis of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.

The dimethylaminoethyl group is a common feature in many cholinesterase inhibitors, as it can interact with the peripheral anionic site (PAS) of the enzyme, while the thioester portion can interact with the catalytic active site (CAS).

cluster_0 Cholinergic Synapse cluster_1 Inhibition Acetyl-CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl-CoA->ACh Choline Choline Choline->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor S-[2-(Dimethylamino)ethyl] ethanethioate Inhibitor->AChE Inhibits

Figure 1: Proposed mechanism of cholinesterase inhibition.

Quantitative Data

As of the date of this document, there is no publicly available literature that provides specific quantitative data, such as IC₅₀ or Kᵢ values, for the inhibitory activity of this compound on acetylcholinesterase or butyrylcholinesterase. Research on structurally related compounds suggests that derivatives can exhibit potent inhibition, with IC₅₀ values in the micromolar to nanomolar range.

Detailed Experimental Protocols

The standard method for assessing the in vitro inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase is the spectrophotometric method developed by Ellman.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound at various concentrations.

  • Assay Protocol (in a 96-well plate):

    • Add a specific volume of phosphate buffer to each well.

    • Add a small volume of the test compound solution to the test wells. For control wells, add the solvent used to dissolve the compound.

    • Add the enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Experimental Workflow: Ellman's Assay prep 1. Reagent Preparation (Enzyme, Substrate, DTNB, Inhibitor) plate 2. Plate Setup (96-well) - Buffer - Inhibitor/Vehicle - Enzyme prep->plate incubate 3. Pre-incubation plate->incubate reagents 4. Add DTNB & Substrate incubate->reagents read 5. Kinetic Absorbance Reading (412 nm) reagents->read analyze 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 read->analyze

Figure 2: Workflow for the Ellman's cholinesterase inhibition assay.

Synthesis and Logical Relationships

This compound can serve as a precursor for the synthesis of more complex organophosphorus cholinesterase inhibitors. The thioester linkage provides a reactive site for the introduction of a phosphonate group, leading to compounds with potentially irreversible inhibitory activity.

cluster_synthesis Synthetic Pathway start S-[2-(Dimethylamino)ethyl] ethanethioate intermediate Hydrolysis/Activation start->intermediate product Organophosphorus Cholinesterase Inhibitor intermediate->product reagent Phosphonating Agent reagent->product

Figure 3: Generalized synthetic route to organophosphorus inhibitors.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly points to its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase. Its structural similarity to known active compounds makes it a person of interest for further investigation in the context of cholinergic modulation. The provided experimental protocols offer a robust framework for the future biological evaluation of this compound to ascertain its specific activity and potency. Further research is warranted to isolate and quantify its biological effects and to explore its potential as a lead compound in drug discovery programs targeting cholinergic-related disorders.

References

An In-depth Technical Guide on S-[2-(Dimethylamino)ethyl] ethanethioate as an Acetylcholinesterase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-[2-(Dimethylamino)ethyl] ethanethioate, commonly known as acetylthiocholine (ATCh), and its application as a substrate for the enzyme acetylcholinesterase (AChE). This document details the biochemical properties of ATCh, the kinetics of its enzymatic hydrolysis, and standardized experimental protocols for its use in research and drug development.

Introduction to this compound (Acetylthiocholine)

This compound is a synthetic substrate widely used for the colorimetric determination of acetylcholinesterase activity. Structurally similar to the endogenous neurotransmitter acetylcholine, ATCh is hydrolyzed by AChE to produce thiocholine and acetic acid. The production of thiocholine is the basis for the most common method of measuring AChE activity, the Ellman's assay.

Chemical and Physical Properties
PropertyValue
IUPAC Name This compound
Synonyms Acetylthiocholine, ATCh
CAS Number 1866-15-5 (iodide salt), 6050-81-3 (chloride salt)
Molecular Formula C₇H₁₆NOS⁺ (cation)
Molecular Weight 162.27 g/mol (cation)
Appearance White crystalline solid
Solubility Soluble in water and polar organic solvents

Acetylcholinesterase and its Catalytic Mechanism

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of acetylcholine, which terminates the signal at cholinergic synapses.[1] The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues.

The hydrolysis of acetylthiocholine by AChE follows a two-step mechanism:

  • Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of acetylthiocholine. This results in the formation of an acetylated enzyme and the release of thiocholine.

  • Deacylation: The acetylated enzyme is then rapidly hydrolyzed by a water molecule, regenerating the free enzyme and releasing acetic acid.

This catalytic cycle is extremely efficient, allowing for the rapid clearance of the neurotransmitter from the synaptic cleft.

Cholinergic Synapse Signaling Pathway

The primary role of acetylcholinesterase is to terminate neurotransmission at the cholinergic synapse. The binding of acetylcholine to its receptors on the postsynaptic membrane initiates a signal. AChE, located in the synaptic cleft, rapidly hydrolyzes acetylcholine to choline and acetate, preventing continuous stimulation of the postsynaptic neuron.[2]

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicles ACh_release Acetylcholine Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate cluster_presynaptic cluster_presynaptic Choline->cluster_presynaptic Reuptake Signal Signal Transduction AChR->Signal EllmansAssayWorkflow start Start prep_reagents Prepare Reagents (Buffer, DTNB, ATCh, Enzyme) start->prep_reagents add_buffer_dtnb Add Buffer and DTNB to Microplate Wells prep_reagents->add_buffer_dtnb add_enzyme Add Enzyme Solution add_buffer_dtnb->add_enzyme pre_incubate Pre-incubate (5 min) add_enzyme->pre_incubate add_atch Add Acetylthiocholine (ATCh) to Initiate Reaction pre_incubate->add_atch measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_atch->measure_abs calculate_activity Calculate AChE Activity measure_abs->calculate_activity end End calculate_activity->end AChE_Logic E Free Enzyme (AChE) ES Enzyme-Substrate Complex E->ES + S (Binding) P2 Product 2 (Acetate) E->P2 EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Inhibition) S Substrate (ATCh) ES->E Dissociation E_acetyl Acetylated Enzyme ES->E_acetyl Catalysis P1 Product 1 (Thiocholine) E_acetyl->E + H₂O (Deacylation) E_acetyl->P1 I Inhibitor

References

Unraveling the Significance of C6H13NOS: A Deep Dive into its Isomers and Biological Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the research significance of the molecular formula C6H13NOS, targeting researchers, scientists, and professionals in drug development. This guide focuses on a pivotal isomer, S-methyl N,N-diethylthiocarbamate (DETC-Me), and its metabolites, delving into their profound biological activities, underlying mechanisms, and the experimental methodologies used to elucidate their functions.

The research surrounding C6H13NOS isomers, particularly DETC-Me, has significant implications for therapeutic development, primarily due to its role as an active metabolite of the well-known drug, disulfiram. The primary biological effect of these compounds is the potent inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in alcohol metabolism. Furthermore, emerging research has highlighted the potential neurotoxicity of these compounds, specifically their impact on dopaminergic neurons, which is of considerable interest in the study of neurodegenerative diseases like Parkinson's disease.

Quantitative Analysis of Aldehyde Dehydrogenase Inhibition

The inhibitory potency of S-methyl N,N-diethylthiocarbamate and its oxidized metabolites, DETC-Me sulfoxide and DETC-Me sulfone, against low K_m mitochondrial aldehyde dehydrogenase (ALDH2) has been quantified in several studies. The following table summarizes the key inhibitory concentration (IC50) and inactivation data.

CompoundIC50 (µM)[1][2]Half-life of Inactivation (t½)[2]Notes
Disulfiram7.4 ± 1.0Not ReportedParent drug, for comparison.
S-methyl N,N-diethylthiocarbamate (DETC-Me)Ineffective in vitro[3]Not ApplicableFunctions as a prodrug that is metabolized to active inhibitors. ID50 in vivo is 6.5 mg/kg.[3]
S-methyl N,N-diethylthiocarbamate sulfoxide (DETC-MeSO)0.93 ± 0.048.8 min (at 0.6 µM)[2]A potent, irreversible inhibitor of ALDH2.[2] Its inhibition is not affected by glutathione.[4]
S-methyl N,N-diethylthiocarbamate sulfone (DETC-Me sulfone)0.42 ± 0.04[1]2.1 min (at 0.6 µM)[1]A highly potent, irreversible inhibitor of ALDH2.[1] Its inhibitory activity is significantly reduced by glutathione.[2]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol outlines the in vitro assessment of ALDH inhibition by C6H13NOS isomers and their metabolites using rat liver mitochondria.

1. Preparation of Mitochondria:

  • Isolate mitochondria from the livers of male Sprague-Dawley rats via differential centrifugation.

  • Solubilize the mitochondrial preparations with a suitable detergent to expose the ALDH enzyme.

2. Incubation Procedure:

  • Pre-incubate the solubilized mitochondria with varying concentrations of the test compound (e.g., DETC-Me sulfoxide, DETC-Me sulfone) for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[2]

3. Measurement of ALDH Activity:

  • Initiate the enzymatic reaction by adding the substrate, acetaldehyde (e.g., 20 mM), and the cofactor, NAD+.[5]

  • Monitor the production of NADH spectrophotometrically at 340 nm over a set time (e.g., 30 minutes) at 25°C.[5]

4. Data Analysis:

  • Calculate the rate of NADH formation to determine ALDH activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using appropriate software (e.g., Prism 4).[5]

Dopaminergic Neurotoxicity Assay in Caenorhabditis elegans

This protocol details the investigation of the neurotoxic effects of S-methyl-N,N-diethylthiocarbamate on the dopaminergic neurons of the model organism C. elegans.

1. C. elegans Strain and Maintenance:

  • Utilize a transgenic C. elegans strain that expresses Green Fluorescent Protein (GFP) specifically in dopaminergic neurons.

  • Maintain the worms on nematode growth medium (NGM) plates seeded with E. coli OP50.

2. Exposure to Test Compound:

  • Synchronize the worm population to the L4 larval stage.

  • Expose the synchronized worms to the test compound, S-methyl-N,N-diethylthiocarbamate (MeDETC), by adding it to the NGM plates.

3. Assessment of Neurodegeneration:

  • After a specific exposure period (e.g., up to 6 days), mount the worms on slides for microscopic examination.[6]

  • Visualize the GFP-labeled dopaminergic neurons using fluorescence microscopy.

  • Quantify neurodegeneration by observing and scoring morphological abnormalities such as dendritic blebbing, breakage, and neuronal loss.[7]

4. Behavioral Analysis:

  • Assess dopaminergic-dependent behaviors, such as basal slowing response, to correlate morphological changes with functional deficits.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of S-methyl N,N-diethylthiocarbamate are intricately linked to its metabolic activation and subsequent interaction with cellular targets.

Metabolic Activation Pathway

The conversion of the relatively inactive DETC-Me to its potent ALDH-inhibiting metabolites is a critical step. This bioactivation is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.

Metabolic_Activation Disulfiram Disulfiram DETC_Me S-methyl N,N-diethyl- thiocarbamate (DETC-Me) (C6H13NOS) Disulfiram->DETC_Me Metabolism DETC_MeSO S-methyl N,N-diethyl- thiocarbamate sulfoxide (DETC-MeSO) DETC_Me->DETC_MeSO CYP450-mediated Sulfoxidation (e.g., CYP2E1, CYP2A6, CYP3A4) DETC_Me_Sulfone S-methyl N,N-diethyl- thiocarbamate sulfone (DETC-Me Sulfone) DETC_MeSO->DETC_Me_Sulfone Further Oxidation (Proposed)

Caption: Metabolic activation of Disulfiram to active ALDH inhibitors.

Aldehyde Dehydrogenase Inhibition Workflow

Once formed, the oxidized metabolites of DETC-Me act as potent irreversible inhibitors of ALDH2, leading to the accumulation of toxic acetaldehyde if alcohol is consumed.

ALDH_Inhibition cluster_metabolism Metabolic Activation cluster_inhibition Enzyme Inhibition cluster_consequence Physiological Consequence DETC_Me DETC-Me DETC_MeSO DETC-Me Sulfoxide DETC_Me->DETC_MeSO Oxidation DETC_Me_Sulfone DETC-Me Sulfone DETC_MeSO->DETC_Me_Sulfone Oxidation ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) DETC_MeSO->ALDH2 Inhibits DETC_Me_Sulfone->ALDH2 Potently Inhibits Inhibited_ALDH2 Irreversibly Inhibited ALDH2 Acetaldehyde Acetaldehyde Inhibited_ALDH2->Acetaldehyde Blocks Metabolism of Accumulation Accumulation Acetaldehyde->Accumulation

Caption: Workflow of ALDH2 inhibition by DETC-Me metabolites.

Proposed Logical Framework for Neurotoxicity

The neurotoxic effects of S-methyl-N,N-diethylthiocarbamate, particularly on dopaminergic neurons, suggest a potential environmental risk factor for Parkinson's-like neurodegeneration. While the precise signaling cascade is still under investigation, a logical workflow can be proposed based on current findings.

Neurotoxicity_Workflow MeDETC S-methyl-N,N-diethyl- thiocarbamate (MeDETC) Dopaminergic_Neuron Dopaminergic Neuron MeDETC->Dopaminergic_Neuron Exposure Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Dopaminergic_Neuron->Cellular_Stress Induces Morphological_Changes Morphological Changes (Dendritic Blebbing, Breakage) Cellular_Stress->Morphological_Changes Leads to Functional_Deficits Functional Deficits (Altered Dopamine-dependent Behavior) Morphological_Changes->Functional_Deficits Correlates with Neurodegeneration Dopaminergic Neurodegeneration Functional_Deficits->Neurodegeneration Results in

Caption: Logical workflow of MeDETC-induced dopaminergic neurotoxicity.

References

Understanding the thioester group in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thioester bond, a high-energy functional group, is a cornerstone of numerous biochemical processes and a critical target in a wide array of biochemical assays. Its unique chemical reactivity, situated between that of a highly reactive acid anhydride and a more stable oxygen ester, makes it an ideal intermediate for acyl group transfer and a valuable tool for probing enzyme activity and protein modification. This technical guide provides a comprehensive overview of the thioester group's role in biochemical assays, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Chemical Properties and Reactivity of Thioesters

Thioesters, with the general structure R-C(=O)S-R', are analogous to oxygen esters but with the oxygen atom of the ester linkage replaced by a sulfur atom. This substitution has profound implications for the bond's reactivity. The larger size of the sulfur atom and its 3p orbital result in less effective overlap with the 2p orbital of the carbonyl carbon compared to the 2p orbital of an oxygen atom.[1] This diminished resonance stabilization makes the thioester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

Consequently, the hydrolysis of a thioester is more exergonic than that of an oxygen ester, with a standard free energy of hydrolysis (ΔG°') of approximately -7.5 kcal/mol.[1] While highly reactive towards nucleophiles like thiols and amines, thioesters exhibit relative stability in aqueous solutions at neutral pH, a characteristic that is crucial for their application in biochemical assays conducted under physiological conditions.[2]

Common Methods for Detecting Thioester Hydrolysis

The lability of the thioester bond is the basis for many continuous spectrophotometric assays that monitor the activity of enzymes such as thioesterases and acetylcholinesterase.

The DTNB (Ellman's) Assay

The most common method for detecting the product of thioester hydrolysis, a free thiol, is through the use of 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). DTNB is a disulfide that reacts with free sulfhydryl groups to produce a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a maximum absorbance at 412 nm.[3][4] The rate of TNB formation is directly proportional to the rate of thioester hydrolysis.

The molar extinction coefficient of TNB at 412 nm is a critical parameter for calculating enzyme activity and is generally taken as 13,600 M⁻¹cm⁻¹ or 14,150 M⁻¹cm⁻¹.[3][5] The detection range for thiol quantification using this method is typically between 0.5 and 250 µM.[6]

Thioester-Based Biochemical Assays

The unique properties of thioesters are exploited in a variety of biochemical assays to measure enzyme activity, label proteins, and study metabolic pathways.

Thioesterase Activity Assays

Thioesterases are a broad class of enzymes that catalyze the hydrolysis of thioester bonds.[7] Their activity is crucial in fatty acid metabolism and other metabolic pathways. Acyl-CoA thioesterases (ACOTs), for instance, regulate the cellular levels of fatty acyl-CoAs.[1][8]

The substrate specificity of thioesterases varies significantly, allowing them to play distinct roles in cellular metabolism. The following table summarizes the relative activities of different mitochondrial ACOTs with various acyl-CoA substrates.

Acyl-CoA SubstrateAcot2 Activity (nmol/min/mg)Acot9 Activity (nmol/min/mg)Acot13 Activity (nmol/min/mg)
Butyryl-CoA (C4:0)LowHighLow
Octanoyl-CoA (C8:0)LowLowLow
Myristoyl-CoA (C14:0)HighLowHigh
Palmitoyl-CoA (C16:0)HighLowHigh
Oleoyl-CoA (C18:1)LowLowLow
Linolenoyl-CoA (C18:3)LowLowLow

Data compiled from studies on mouse mitochondrial ACOTs.[1]

This protocol describes a continuous spectrophotometric assay to measure the activity of a thioesterase using an acyl-CoA substrate and DTNB.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 8.0.

  • DTNB Stock Solution: 10 mM DTNB in Assay Buffer. Store protected from light.

  • Acyl-CoA Substrate Stock Solution: 10 mM of the desired acyl-CoA (e.g., palmitoyl-CoA) in water.

  • Enzyme Solution: A purified or partially purified thioesterase preparation at a suitable concentration.

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • Assay Buffer to a final volume of 1 ml.

    • 10 µl of 10 mM DTNB stock solution (final concentration: 0.1 mM).

    • A specific volume of the enzyme solution.

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration and to measure any background reaction.

  • Initiate the reaction by adding 10 µl of the 10 mM acyl-CoA substrate stock solution (final concentration: 0.1 mM).

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm for 5-10 minutes, taking readings every 30 seconds.

Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA₄₁₂/min) from the linear portion of the reaction progress curve.

  • Subtract the rate of the background reaction (without substrate) from the rate of the enzymatic reaction.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/ml) = (ΔA₄₁₂/min) / (ε × l)

    where:

    • ε is the molar extinction coefficient of TNB (0.0136 µM⁻¹cm⁻¹ or 13,600 M⁻¹cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

  • To calculate the specific activity (µmol/min/mg), divide the activity by the concentration of protein in the enzyme solution (mg/ml).

Thioesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DTNB, Acyl-CoA, and Enzyme Solution Reaction_Mix Prepare Reaction Mixture in Cuvette: - Assay Buffer - DTNB - Enzyme Solution Reagents->Reaction_Mix Incubate Incubate at 30°C for 5 min Reaction_Mix->Incubate Initiate Initiate Reaction with Acyl-CoA Incubate->Initiate Measure Monitor Absorbance at 412 nm Initiate->Measure Calculate_Rate Calculate ΔA₄₁₂/min Measure->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity Calculate_Specific_Activity Calculate Specific Activity Calculate_Activity->Calculate_Specific_Activity

Workflow for a typical thioesterase activity assay.
Acetylcholinesterase Activity Assays

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Thioester analogs of acetylcholine, such as acetylthiocholine (ATCh), are commonly used as substrates in colorimetric assays for AChE activity due to the ease of detecting the thiol product, thiocholine.[9][10]

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme-substrate interactions. The following table presents Kₘ and Vₘₐₓ values for human acetylcholinesterase with different thiocholine ester substrates.

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)
Acetylthiocholine (ATCh)0.12650
Propionylthiocholine (PTCh)0.25720
Butyrylthiocholine (BTCh)0.40150

Data represents typical values and can vary based on experimental conditions.[11][12]

This protocol outlines a method for measuring AChE activity using acetylthiocholine and DTNB.[6][13]

Reagents:

  • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 8.0.

  • DTNB Solution: 10 mM DTNB in Assay Buffer.

  • Acetylthiocholine (ATCh) Solution: 75 mM Acetylthiocholine iodide in water.

  • AChE Sample: Cell lysate, tissue homogenate, or purified enzyme.

Procedure:

  • Prepare a reaction mixture in a 96-well plate. For each well, add:

    • 50 µl of AChE sample or standard.

    • 50 µl of Assay Buffer (for blank).

  • Prepare the Acetylthiocholine Reaction Mix by combining Assay Buffer, DTNB Solution, and ATCh Solution.

  • Add 50 µl of the Acetylthiocholine Reaction Mix to each well to start the reaction.

  • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (ΔA₄₁₂/min) for each sample and standard by determining the slope of the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the blank from all sample and standard readings.

  • Create a standard curve by plotting the known concentrations of an AChE standard against their corresponding reaction rates.

  • Determine the AChE activity in the samples by interpolating their reaction rates on the standard curve.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, DTNB, ATCh, and AChE Samples/Standards Plate_Setup Add Samples and Standards to 96-well plate Prepare_Reagents->Plate_Setup Reaction_Mix Prepare and Add Acetylthiocholine Reaction Mix to all wells Plate_Setup->Reaction_Mix Measure_Absorbance Measure Absorbance at 412 nm kinetically Reaction_Mix->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (ΔA₄₁₂/min) Measure_Absorbance->Calculate_Rates Standard_Curve Generate AChE Standard Curve Calculate_Rates->Standard_Curve Determine_Activity Determine Sample AChE Activity Standard_Curve->Determine_Activity

Workflow for an acetylcholinesterase activity assay.

Thioesters in Protein Modification and Labeling

Thioester intermediates are central to several key protein modification and labeling techniques, enabling the study of protein function, localization, and interactions.

Protein Palmitoylation Assays

Protein palmitoylation is the reversible attachment of fatty acids, typically palmitate, to cysteine residues via a thioester linkage. This modification influences protein trafficking, localization, and function. The acyl-biotin exchange (ABE) assay is a powerful method to detect and quantify protein palmitoylation.[14][15]

The ABE assay involves three main steps: blocking free thiols, cleaving the thioester bond, and labeling the newly exposed thiol with biotin.[2][16]

Reagents:

  • Lysis Buffer: Containing appropriate detergents and protease inhibitors.

  • Blocking Buffer: Lysis buffer containing N-ethylmaleimide (NEM) to block free sulfhydryl groups.

  • Cleavage Buffer: A solution of hydroxylamine (HAM) to specifically cleave thioester bonds.

  • Labeling Reagent: A thiol-reactive biotinylating agent, such as biotin-BMCC.

  • Streptavidin-agarose beads: For affinity purification of biotinylated proteins.

Procedure:

  • Lyse cells or tissues in Lysis Buffer.

  • Block free thiols by incubating the lysate with NEM in Blocking Buffer.

  • Remove excess NEM.

  • Divide the sample into two aliquots. Treat one aliquot with HAM in Cleavage Buffer to cleave palmitoyl-thioester bonds. Treat the other aliquot with a control buffer (without HAM).

  • Label the newly exposed thiols in both aliquots with the biotinylating reagent.

  • Purify the biotinylated proteins using streptavidin-agarose beads.

  • Elute the captured proteins and analyze by western blotting with an antibody against the protein of interest. A stronger signal in the HAM-treated sample compared to the control indicates that the protein is palmitoylated.

ABE_Assay_Workflow cluster_prep Sample Preparation cluster_exchange Acyl-Biotin Exchange cluster_detection Detection Cell_Lysis Cell/Tissue Lysis Block_Thiols Block Free Thiols with NEM Cell_Lysis->Block_Thiols Split_Sample Split Sample (+/- HAM) Block_Thiols->Split_Sample Cleave_Thioesters Cleave Thioesters with Hydroxylamine (HAM) Split_Sample->Cleave_Thioesters Label_Thiols Label Newly Exposed Thiols with Biotin Cleave_Thioesters->Label_Thiols Purify_Proteins Affinity Purify Biotinylated Proteins Label_Thiols->Purify_Proteins Western_Blot Analyze by Western Blotting Purify_Proteins->Western_Blot

Workflow for the Acyl-Biotin Exchange (ABE) assay.
Native Chemical Ligation (NCL)

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue.[17][18][19]

This protocol provides a general outline for an NCL reaction.

Reagents:

  • Ligation Buffer: Typically 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5.

  • Peptide 1: With a C-terminal thioester.

  • Peptide 2: With an N-terminal cysteine.

  • Thiol Catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or thiophenol.

Procedure:

  • Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the Ligation Buffer.

  • Add the thiol catalyst to the reaction mixture.

  • Incubate the reaction at room temperature or 37°C.

  • Monitor the progress of the ligation by HPLC and/or mass spectrometry.

  • Once the reaction is complete, purify the ligated product by HPLC.

NCL_Workflow cluster_reaction Ligation Reaction cluster_analysis Analysis and Purification Dissolve_Peptides Dissolve Peptide-Thioester and N-Cys-Peptide in Ligation Buffer Add_Catalyst Add Thiol Catalyst (e.g., MPAA) Dissolve_Peptides->Add_Catalyst Incubate Incubate at RT or 37°C Add_Catalyst->Incubate Monitor_Reaction Monitor Reaction by HPLC/MS Incubate->Monitor_Reaction Purify_Product Purify Ligated Product by HPLC Monitor_Reaction->Purify_Product

Workflow for Native Chemical Ligation (NCL).

Thioesters in Key Signaling Pathways

Thioester-containing molecules are central intermediates in fundamental metabolic and signaling pathways.

Acetyl-CoA in the Citric Acid Cycle

Acetyl-CoA, a thioester of acetic acid and coenzyme A, is a pivotal molecule in metabolism, serving as the entry point for the citric acid (TCA) cycle.[20][21] The cycle begins with the condensation of the two-carbon acetyl group from acetyl-CoA with the four-carbon oxaloacetate to form the six-carbon citrate, releasing coenzyme A. This is the first committed step of the cycle, which ultimately leads to the complete oxidation of the acetyl group to carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂).[22][23]

Citric_Acid_Cycle AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate (5C) Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA (4C) AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate (4C) SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate (4C) Succinate->Fumarate Succinate Dehydrogenase Malate Malate (4C) Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

The role of Acetyl-CoA in the Citric Acid Cycle.
Thioester Intermediates in Ubiquitination

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is critical for protein degradation, signaling, and trafficking. The ubiquitination cascade involves a series of thioester intermediates.[24][25]

The process is initiated by a ubiquitin-activating enzyme (E1), which forms a thioester bond with the C-terminus of ubiquitin in an ATP-dependent manner.[26][27] The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), also via a thioester linkage. Finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin from the E2 to a lysine residue on the target protein, forming an isopeptide bond.[28]

Ubiquitination_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP -> AMP + PPi E2 E2 (Conjugating Enzyme) E1->E2 Thioester Transfer E3 E3 (Ligase) E2->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Isopeptide Bond Formation Substrate Substrate Protein Substrate->E3

References

An In-depth Technical Guide on S-[2-(Dimethylamino)ethyl] ethanethioate: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of S-[2-(Dimethylamino)ethyl] ethanethioate. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound.

Physicochemical Properties

This compound is an organosulfur compound featuring a thioester linkage and a tertiary amine. While specific experimental data on its solubility is limited in publicly available literature, its physicochemical properties provide insights into its expected behavior in various solvent systems.

PropertyValueReference
Molecular FormulaC₆H₁₃NOS
Molecular Weight147.24 g/mol
XLogP30.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass147.07178521 Da
pKa (Predicted)8.55 ± 0.28

Note: The predicted pKa suggests that the dimethylamino group will be protonated at physiological pH, which would significantly increase its aqueous solubility.

Solubility Profile

Experimental Protocol for Solubility Determination:

A standard protocol to experimentally determine the solubility of this compound involves the following steps:

  • Solvent Selection : A range of solvents should be selected to represent a spectrum of polarities, including purified water, buffered aqueous solutions (pH 4, 7, 9), methanol, ethanol, acetone, and dichloromethane.[1][2][3][4]

  • Sample Preparation : Accurately weigh a small amount of the compound (e.g., 10 mg) into a series of vials.[4]

  • Solvent Addition : Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL).[2]

  • Equilibration : Vigorously mix the vials at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Observation and Quantification : Visually inspect for dissolution. For quantitative analysis, the saturated solution should be filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate can then be determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Caption: Workflow for determining the solubility of a compound.

Stability Profile

The stability of this compound is primarily influenced by the hydrolysis of the thioester bond. Thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters.[5] The rate of hydrolysis is influenced by pH and temperature.

While specific kinetic data for the hydrolysis of this compound is not available, studies on related aliphatic thioesters provide valuable insights. For instance, the hydrolysis of some thioesters is significantly faster at higher pH.[6] The tertiary amine in this compound could potentially influence the hydrolysis rate through intramolecular catalysis, especially at pH values near its pKa.[7]

Potential Degradation Pathways:

The primary degradation pathway for this compound in aqueous media is expected to be hydrolysis of the thioester bond to yield ethanethioic acid and 2-(dimethylamino)ethanol. Another potential reaction is thiol-thioester exchange in the presence of other thiols.[8]

G compound This compound hydrolysis Hydrolysis (H₂O, pH dependent) compound->hydrolysis thiol_exchange Thiol-Thioester Exchange (R'-SH) compound->thiol_exchange products_hydrolysis Ethanethioic Acid + 2-(Dimethylamino)ethanol hydrolysis->products_hydrolysis products_thiol_exchange New Thioester + 2-(Dimethylamino)ethanethiol thiol_exchange->products_thiol_exchange

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment (Hydrolysis Kinetics):

The following protocol can be used to determine the hydrolytic stability of this compound:

  • Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 4, 7, 9).

  • Reaction Setup : Dissolve a known concentration of the compound in each buffer and maintain at a constant temperature (e.g., 25°C, 37°C, 50°C).[9]

  • Time-Point Sampling : At regular intervals, withdraw aliquots from each reaction mixture.[9]

  • Quenching : Immediately quench the hydrolysis reaction in the aliquot, for example, by adding a strong acid or by rapid freezing.

  • Analysis : Analyze the concentration of the remaining parent compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis : Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH and temperature.

G cluster_setup Reaction Setup cluster_sampling Sampling and Analysis cluster_data Data Processing start Start prepare_buffers Prepare buffers at various pHs start->prepare_buffers dissolve_compound Dissolve compound in buffers prepare_buffers->dissolve_compound incubate Incubate at constant temperatures dissolve_compound->incubate take_aliquots Withdraw aliquots at time intervals incubate->take_aliquots quench_reaction Quench hydrolysis reaction take_aliquots->quench_reaction analyze_hplc Analyze by HPLC quench_reaction->analyze_hplc plot_data Plot ln[C] vs. time analyze_hplc->plot_data calculate_rate Calculate rate constant (k) plot_data->calculate_rate end End calculate_rate->end

Caption: Workflow for determining the hydrolysis kinetics of a compound.

Synthesis

A common synthetic route to this compound involves the reaction of a salt of thioacetic acid with a 2-(dimethylamino)ethyl halide.

G reactant1 Potassium Thioacetate reaction Nucleophilic Substitution (e.g., in Ethanol) reactant1->reaction reactant2 2-Chloro-N,N-dimethylethanamine reactant2->reaction product This compound reaction->product byproduct Potassium Chloride reaction->byproduct

Caption: A common synthetic route for this compound.

Biological Interactions

The N,N-dimethylethylamine moiety is present in numerous biologically active molecules. This functional group can participate in electrostatic interactions with biological targets such as receptors and enzymes, particularly when the nitrogen is protonated. While the specific biological targets of this compound are not well-documented, its structural similarity to other compounds suggests potential interactions with systems where acetylcholine or other quaternary ammonium compounds are ligands. The thioester itself is a reactive functional group that can potentially acylate biological nucleophiles.

Further research is required to fully elucidate the solubility, stability, and biological activity of this compound. The protocols and comparative data presented in this guide offer a framework for such investigations.

References

Methodological & Application

Application Notes and Protocols for Acetylcholinesterase Activity Assay Using S-[2-(Dimethylamino)ethyl] ethanethioate (Acetylthiocholine)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, where it terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Furthermore, the detection of AChE inhibition is crucial for identifying the toxicity of various compounds, including organophosphate and carbamate pesticides.[1][2] The most widely used method for determining AChE activity is the colorimetric assay developed by Ellman, which utilizes S-[2-(Dimethylamino)ethyl] ethanethioate (acetylthiocholine) as a substrate.[3][4]

This document provides a detailed protocol for the determination of acetylcholinesterase activity using acetylthiocholine iodide and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Principle of the Assay

The assay is based on the enzymatic hydrolysis of acetylthiocholine by AChE, which produces thiocholine and acetate. The produced thiocholine then reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a maximum absorbance at 412 nm.[3][5][6][7] The rate of TNB formation is directly proportional to the AChE activity in the sample.[3]

Reaction Mechanism

The enzymatic and chemical reactions involved in the assay are depicted below.

ReactionMechanism cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Reaction Acetylthiocholine Acetylthiocholine AChE AChE Acetylthiocholine->AChE Thiocholine Thiocholine Thiocholine_reac Thiocholine Thiocholine->Thiocholine_reac Acetate Acetate AChE->Thiocholine + H₂O AChE->Acetate DTNB DTNB (colorless) TNB TNB Anion (yellow, Abs @ 412 nm) DTNB->TNB Thiocholine_reac->DTNB

Figure 1: Reaction mechanism of the acetylcholinesterase assay.

Materials and Reagents

Reagent and Buffer Preparation
Reagent/BufferStock ConcentrationPreparationStorage Conditions
Phosphate Buffer 0.1 M, pH 8.0Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in distilled water to achieve a pH of 8.0.2-8°C
DTNB Stock Solution 10 mMDissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 7.0-8.0).-20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.[8]
Acetylthiocholine Iodide (ATCI) Stock Solution 100 mMDissolve 28.9 mg of ATCI in 1 mL of distilled water.-20°C. Prepare fresh or store in single-use aliquots.[8]
Assay Buffer Working Concentration0.1 M Phosphate Buffer, pH 8.0.2-8°C

Experimental Protocol

The following protocol is designed for a 96-well microplate format, but can be adapted for other formats.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI) add_reagents Add Assay Buffer, DTNB, and Sample/Standard to wells prep_reagents->add_reagents prep_samples Prepare Samples (Lysates, Serum, etc.) prep_samples->add_reagents preincubate Pre-incubate (optional) (e.g., with inhibitor) add_reagents->preincubate start_reaction Initiate reaction by adding ATCI preincubate->start_reaction incubate Incubate at RT (e.g., 10-30 min) start_reaction->incubate measure_abs Measure Absorbance at 412 nm (Kinetic or Endpoint) incubate->measure_abs calc_activity Calculate AChE Activity or % Inhibition measure_abs->calc_activity

Figure 2: General workflow for the acetylcholinesterase activity assay.

Sample Preparation
  • Cell or Tissue Lysates: Homogenize cells or tissues in a suitable lysis buffer (e.g., 0.1 M phosphate buffer, pH 8.0, with optional non-ionic detergents like Triton X-100), followed by centrifugation to remove cellular debris.[9] The clear supernatant is used for the assay.[9][10]

  • Serum and Plasma: Serum and plasma samples may require dilution (e.g., 40-fold) in the assay buffer to ensure the readings fall within the linear range of the assay.[9][10]

Assay Procedure (96-well plate)
  • Prepare Working Solutions:

    • DTNB Working Solution (0.5 mM): Dilute the 10 mM DTNB stock solution 1:20 in Assay Buffer.

    • ATCI Working Solution (10 mM): Dilute the 100 mM ATCI stock solution 1:10 in Assay Buffer.

  • Assay Reaction Setup:

    • Prepare a master mix for the desired number of reactions. For each well, the final reaction volume will be 200 µL.

    • Add the following reagents to each well of a 96-well microplate in the specified order:

ReagentVolume per WellFinal Concentration
Assay Buffer (0.1 M, pH 8.0)130 µL-
DTNB Working Solution (0.5 mM)20 µL0.05 mM
Sample or AChE Standard30 µLVaries
ATCI Working Solution (10 mM)20 µL1 mM
Total Volume 200 µL
  • Measurement:

    • Measure the absorbance at 412 nm immediately after adding the substrate and then continuously for 5-10 minutes at 1-minute intervals (kinetic measurement).[9]

    • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10-30 minutes) at room temperature, protected from light, and then measure the final absorbance.[10]

Data Analysis

Calculation of Acetylcholinesterase Activity

The activity of AChE is calculated from the rate of change in absorbance per minute using the Beer-Lambert law:

Activity (U/L) = (ΔA/min) / (ε × l) × 10^6 × (V_total / V_sample) × Dilution Factor

Where:

  • ΔA/min: The rate of change in absorbance at 412 nm per minute.

  • ε: Molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[6]

  • l: Path length of the cuvette or microplate well (in cm).

  • V_total: Total volume of the assay (in µL).

  • V_sample: Volume of the sample used in the assay (in µL).

  • Dilution Factor: The dilution factor of the original sample.

One unit (U) of AChE activity is defined as the amount of enzyme that hydrolyzes 1 µmole of acetylthiocholine per minute at the assay conditions.[11]

Calculation of Inhibition

For inhibitor screening studies, the percentage of inhibition can be calculated as follows:

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] × 100

Where:

  • Activity_control: AChE activity in the absence of the inhibitor.

  • Activity_inhibitor: AChE activity in the presence of the inhibitor.

The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of AChE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

Important Considerations

  • Substrate and DTNB Concentrations: The ratio of DTNB to acetylthiocholine concentrations can influence the measured enzyme activity, with a high excess of DTNB potentially leading to inhibition of the enzyme.[5][6] It is advisable to optimize these concentrations for the specific experimental conditions.

  • Spontaneous Hydrolysis: Acetylthiocholine can undergo spontaneous, non-enzymatic hydrolysis. It is important to include a blank control (without the enzyme) to correct for this background rate.

  • Interfering Substances: Compounds that absorb at 412 nm or react with DTNB can interfere with the assay.[4] Samples containing high concentrations of thiols should be avoided.

  • pH and Temperature: AChE activity is sensitive to pH and temperature. The optimal pH is typically around 8.0. Assays should be performed at a constant temperature.[6]

By following this detailed protocol, researchers can reliably measure acetylcholinesterase activity and screen for potential inhibitors in a variety of sample types.

References

Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method

Author: BenchChem Technical Support Team. Date: November 2025

Topic: S-[2-(Dimethylamino)ethyl] ethanethioate in Ellman's method for AChE activity

Audience: Researchers, scientists, and drug development professionals.

Note on the Substrate: While the inquiry specified this compound, a comprehensive literature review reveals that the vast majority of studies and standardized protocols for Ellman's method utilize acetylthiocholine (typically as a chloride or iodide salt) as the substrate for measuring acetylcholinesterase (AChE) activity. This compound is a tertiary amine, whereas acetylthiocholine is a quaternary ammonium salt. Due to the limited availability of specific protocols and quantitative data for this compound in this assay, this document will provide a detailed application note and protocol for the widely accepted and validated Ellman's method using acetylthiocholine. The principles and procedures described herein would likely be adaptable for other thiocholine esters, though substrate-specific optimization would be required.

Introduction

Acetylcholinesterase (AChE), a key enzyme in the nervous system, terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a critical therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] Consequently, the accurate and efficient measurement of AChE activity is fundamental in neuroscience research and for the screening of potential therapeutic agents.

The most common method for determining AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[4][5] This method is valued for its simplicity, reliability, and suitability for high-throughput screening.[6]

Principle of the Assay

The Ellman's method is a colorimetric assay that measures the activity of AChE based on the rate of formation of a yellow-colored product.[4] The assay involves two coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine, to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.

The rate of TNB formation is directly proportional to the AChE activity in the sample.

Signaling Pathway of Ellman's Method for AChE Activity

Ellmans_Method sub Acetylthiocholine enz Acetylcholinesterase (AChE) sub->enz Binds to active site prod1 Thiocholine enz->prod1 Hydrolyzes prod2 Acetic Acid enz->prod2 tnb TNB (yellow) prod1->tnb Reacts with dtnb DTNB (colorless) dtnb->tnb

Caption: Enzymatic reaction cascade in Ellman's method.

Data Presentation

Quantitative data from AChE activity and inhibition assays are crucial for comparing the potency of inhibitors and understanding enzyme kinetics. The following tables summarize key parameters obtained using Ellman's method with acetylthiocholine as the substrate.

Table 1: Kinetic Parameters for Acetylcholinesterase with Acetylthiocholine
Enzyme SourceMichaelis-Menten Constant (Km)Reference
Electric Eel0.206 mM[4]
Human Erythrocyte0.08 mM
Table 2: IC50 Values of Common AChE Inhibitors
InhibitorEnzyme SourceIC50Reference
TacrineElectric Eel94.69 ± 4.88 nM[7]
TacrineRecombinant Human109 nM[8]
DonepezilElectric Eel6.7 nM - 7.23 µM[9][10]
DonepezilMonkey (in vivo)37 ± 4.1 ng/mL[11]
GalantamineNot Specified0.85 µM[12]
GalantamineNot Specified0.35 µM[13]

Experimental Protocols

This section provides a detailed protocol for measuring AChE activity in a 96-well plate format, suitable for purified enzyme preparations and for screening potential inhibitors.

Experimental Workflow

Assay_Workflow prep Reagent Preparation (Buffer, DTNB, Substrate, Enzyme) plate Plate Setup (Add Buffer, DTNB, Enzyme/Sample, Inhibitor) prep->plate preincubate Pre-incubation (e.g., 10 min at 25°C) plate->preincubate start_reaction Initiate Reaction (Add Substrate) preincubate->start_reaction measure Kinetic Measurement (Read Absorbance at 412 nm over time) start_reaction->measure analyze Data Analysis (Calculate Rate, % Inhibition, IC50) measure->analyze

Caption: General workflow for an AChE inhibition assay.

Materials and Reagents
  • Phosphate Buffer: 0.1 M, pH 8.0.

  • DTNB Solution: 10 mM in phosphate buffer.

  • Acetylthiocholine Iodide (ATCI) Solution: 14 mM in deionized water.

  • Acetylcholinesterase (AChE) Solution: 1 U/mL in phosphate buffer.

  • Test Compounds (Inhibitors): Stock solutions in an appropriate solvent (e.g., DMSO or ethanol).

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of kinetic measurements at 412 nm.

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.

  • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • 14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.

  • 1 U/mL AChE Solution: Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.

Assay Procedure (96-well plate)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance vs. time curve.

  • Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.

  • Calculate the percentage of inhibition: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined by non-linear regression analysis.

Calculation of Enzyme Activity

The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (Total Volume / Sample Volume) × Dilution Factor

Where:

  • ΔAbs/min is the rate of change in absorbance at 412 nm.

  • ε is the molar extinction coefficient of TNB (14,150 M-1cm-1).

  • l is the path length of the light in the well (cm).

  • Total Volume is the final volume of the reaction mixture in the well.

  • Sample Volume is the volume of the enzyme solution added.

  • Dilution Factor is the dilution factor of the original enzyme sample.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background absorbance Spontaneous hydrolysis of the substrate. Contamination of reagents with sulfhydryl compounds.Prepare fresh substrate solution daily. Ensure high purity of all reagents.
Low or no enzyme activity Inactive enzyme. Incorrect pH of the buffer. Presence of inhibitors in the sample.Use a fresh batch of enzyme and keep it on ice. Verify the pH of the buffer. Prepare a control sample without any potential inhibitors.
Non-linear reaction rate Substrate depletion. Enzyme instability. High enzyme concentration.Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability.
Precipitation in wells Low solubility of test compounds.Use a co-solvent (e.g., DMSO) at a low final concentration (typically <1%). Run a solvent control to check for interference.

Conclusion

The Ellman's method provides a robust and sensitive platform for the determination of acetylcholinesterase activity and the screening of its inhibitors. While acetylthiocholine is the most commonly used substrate, the principles of this assay can be adapted for other thiocholine esters. However, it is imperative to perform thorough validation and optimization for any new substrate, including the determination of its kinetic parameters with the enzyme. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of neuroscience and drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Acetylcholinesterase Inhibitors using S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Dimethylamino)ethyl] ethanethioate, also known as acetylthiocholine, is a synthetic substrate for the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating the nerve impulse. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. High-throughput screening (HTS) assays utilizing acetylthiocholine are fundamental in the discovery of new AChE inhibitors.

These application notes provide a detailed overview and protocol for a colorimetric HTS assay for AChE inhibitors based on the widely used Ellman's method.[1][2] In this assay, AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[2][3] The intensity of the yellow color is directly proportional to the AChE activity. Potential inhibitors will reduce the rate of color development.

Signaling Pathway: Cholinergic Synapse

The following diagram illustrates the key components and events at a cholinergic synapse, highlighting the role of acetylcholinesterase in neurotransmission.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle Synthesis ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binding AChE->Choline Products Thiocholine_analogue Thiocholine (from Assay Substrate) Signal Signal Transduction ACh_receptor->Signal Activation

Caption: Cholinergic synapse signaling pathway.

Experimental Workflow: High-Throughput Screening for AChE Inhibitors

The following diagram outlines the typical workflow for a high-throughput screening campaign to identify novel acetylcholinesterase inhibitors.

HTS_Workflow start Start: Compound Library plate_prep Prepare 96-Well Plates: - Add Assay Buffer - Add AChE Solution start->plate_prep compound_add Add Test Compounds and Controls (Positive and Negative) plate_prep->compound_add pre_incubation Pre-incubation with Enzyme compound_add->pre_incubation reaction_start Initiate Reaction: Add Substrate (Acetylthiocholine) and DTNB Mixture pre_incubation->reaction_start incubation Incubation at Room Temperature reaction_start->incubation read_plate Measure Absorbance at 412 nm (Kinetic or Endpoint) incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Identify 'Hits' read_plate->data_analysis dose_response Dose-Response Confirmation of Hits data_analysis->dose_response ic50 Calculate IC50 Values dose_response->ic50 end End: Confirmed Inhibitors ic50->end

Caption: High-throughput screening experimental workflow.

Quantitative Data: IC50 Values of Known AChE Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized acetylcholinesterase inhibitors, which can be used as positive controls in the screening assay.

CompoundIC50 (µM)Reference
Tacrine1.3[4]
Donepezil0.0223[5]
Galanthamine0.149[5]
Yohimbine0.3[6]

Experimental Protocols

Materials and Reagents
  • This compound (Acetylthiocholine iodide)

  • Acetylcholinesterase (AChE) from Electric eel (or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO)

  • Positive Control Inhibitor: e.g., Tacrine

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettor

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents
  • Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve DTNB in the Assay Buffer to a final concentration of 10 mM.

  • Acetylthiocholine Solution (10 mM): Dissolve this compound (acetylthiocholine iodide) in deionized water to a final concentration of 10 mM.

  • AChE Solution (0.1 units/mL): Prepare a working solution of AChE in Assay Buffer to a final concentration of 0.1 units/mL. The optimal concentration may need to be determined empirically.

  • Test Compound Plates: Prepare serial dilutions of test compounds in an appropriate solvent (e.g., 100% DMSO) in a separate 96-well plate.

Assay Protocol for 96-Well Plate

This protocol is adapted for a final reaction volume of 200 µL per well.

  • Plate Setup:

    • Add 130 µL of Assay Buffer to all wells.

    • Add 20 µL of AChE solution to all wells except for the "No Enzyme" control wells. For "No Enzyme" wells, add an additional 20 µL of Assay Buffer.

    • Add 10 µL of the test compound solution to the sample wells.

    • Add 10 µL of a known inhibitor solution (e.g., Tacrine) to the positive control wells.

    • Add 10 µL of the solvent used for the test compounds (e.g., DMSO) to the negative control (100% activity) and "No Enzyme" control wells.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 15 minutes. This allows the test compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing the DTNB and acetylthiocholine solutions. For each well, you will need 20 µL of 10 mM DTNB and 20 µL of 10 mM acetylthiocholine. It is recommended to prepare a master mix for all wells.

    • Using a multichannel pipettor, add 40 µL of the reaction mixture to each well to start the reaction.

  • Incubation and Measurement:

    • Immediately after adding the reaction mixture, start measuring the absorbance at 412 nm using a microplate reader.

    • Measurements can be taken in kinetic mode (reading every minute for 10-20 minutes) or as an endpoint reading after a fixed incubation time (e.g., 10 minutes) at room temperature. Protect the plate from light during incubation.

Data Analysis
  • Calculate the rate of reaction (for kinetic assays) or the final absorbance (for endpoint assays) for each well.

  • Subtract the background absorbance from the "No Enzyme" control wells.

  • Calculate the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = [1 - (Activity of test compound / Activity of negative control)] x 100

  • Plot the % Inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value for each active compound from the dose-response curve. This is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The high-throughput screening assay described provides a robust and reliable method for identifying and characterizing inhibitors of acetylcholinesterase. By utilizing this compound as a substrate in a colorimetric assay, researchers can efficiently screen large compound libraries to discover novel therapeutic leads for neurological disorders. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Cell-based Assay Development using S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Dimethylamino)ethyl] ethanethioate is a valuable chemical probe for the investigation of cholinergic signaling pathways. As a structural analog of acetylcholine, it serves as a substrate for acetylcholinesterase (AChE), a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. The enzymatic cleavage of this compound yields a thiol-containing compound, which can be readily detected, providing a quantitative measure of AChE activity.

These application notes provide a comprehensive guide for the development and implementation of cell-based assays utilizing this compound to screen for modulators of AChE activity. Such assays are critical in the discovery and development of therapeutic agents for a range of neurological and psychiatric disorders, including Alzheimer's disease, myasthenia gravis, and schizophrenia, where dysregulation of cholinergic signaling is a key pathological feature.[1][2][3]

Principle of the Assay

The cell-based acetylcholinesterase activity assay using this compound is based on the enzymatic hydrolysis of the substrate by AChE present in cultured cells. The reaction produces ethanethiol, which contains a free sulfhydryl group. This thiol reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity in the cell lysate.

Data Presentation

Table 1: Kinetic Parameters for Acetylcholinesterase with Thioester Substrates (Example Data)
SubstrateKm (µM)Vmax (µmol/min/mg protein)
Acetylthiocholine1501.2
This compound2500.9

Note: The data presented are representative examples based on typical results for thioester substrates with acetylcholinesterase and may not reflect the exact values for this compound.

Table 2: IC50 Values of Known Acetylcholinesterase Inhibitors (Example Data)
InhibitorCell LineIC50 (nM)
DonepezilSH-SY5Y15
TacrinePC-1250
GalantamineSH-SY5Y120

Note: The data presented are representative examples from the literature for known AChE inhibitors and are intended for comparative purposes.

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Cultured cells expressing acetylcholinesterase (e.g., SH-SY5Y, PC-12)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Known AChE inhibitor (e.g., Donepezil) for positive control

Protocol 1: Preparation of Reagents
  • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of this compound in deionized water. Store in aliquots at -20°C.

  • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of PBS (pH 7.4). Store protected from light at 4°C.

  • Working Substrate Solution (10 mM): Dilute the 100 mM substrate stock solution 1:10 in PBS. Prepare fresh before use.

  • Working DTNB Solution (1 mM): Dilute the 10 mM DTNB stock solution 1:10 in PBS. Prepare fresh before use.

Protocol 2: Cell Culture and Lysate Preparation
  • Culture cells (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media and conditions until they reach 80-90% confluency.

  • For inhibitor studies, pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before cell lysis.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding an appropriate volume of ice-cold cell lysis buffer.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • The cell lysate can be used immediately or stored in aliquots at -80°C.

Protocol 3: Acetylcholinesterase Activity Assay
  • In a 96-well plate, add 20 µL of cell lysate to each well. For a blank control, add 20 µL of cell lysis buffer.

  • Add 160 µL of PBS to each well.

  • Add 10 µL of the 1 mM working DTNB solution to each well.

  • To initiate the reaction, add 10 µL of the 10 mM working substrate solution to each well.

  • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader in kinetic mode.

  • Calculate the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

  • AChE activity can be normalized to the protein concentration of the cell lysate.

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle packaged into ChAT ChAT ChAT->ACh_synthesis catalyzes ACh_release ACh Release Vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptor (Nicotinic or Muscarinic) ACh_cleft->AChR binds to Hydrolysis Hydrolysis AChE->Hydrolysis catalyzes Choline_reuptake Choline Reuptake Hydrolysis->Choline_reuptake releases Choline for Choline_reuptake->Choline Signal_transduction Signal Transduction AChR->Signal_transduction

Caption: Cholinergic Signaling Pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment 2. Treatment with Test Compounds cell_culture->treatment cell_lysis 3. Cell Lysis treatment->cell_lysis protein_quantification 4. Protein Quantification cell_lysis->protein_quantification assay_setup 5. Assay Setup in 96-well Plate protein_quantification->assay_setup add_reagents 6. Add DTNB and This compound assay_setup->add_reagents kinetic_read 7. Kinetic Absorbance Reading (412 nm) add_reagents->kinetic_read data_analysis 8. Data Analysis (Calculate AChE activity) kinetic_read->data_analysis end End data_analysis->end

Caption: Experimental Workflow for AChE Activity Assay.

Enzymatic_Reaction Substrate S-[2-(Dimethylamino)ethyl] ethanethioate AChE Acetylcholinesterase (AChE) Substrate->AChE binds to Products Ethanethiol + N,N-Dimethylethanamine AChE->Products hydrolyzes to DTNB DTNB (Colorless) Products->DTNB Ethanethiol reacts with TNB TNB (Yellow) DTNB->TNB to form Measurement Measure Absorbance at 412 nm TNB->Measurement

Caption: Enzymatic Reaction and Detection Principle.

References

Application Notes and Protocols for S-[2-(Dimethylamino)ethyl] ethanethioate in In Vitro Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Dimethylamino)ethyl] ethanethioate, more commonly known as acetylthiocholine (ATCh), is a synthetic substrate analog of the neurotransmitter acetylcholine (ACh). It is a pivotal tool in the field of neurobiology and pharmacology, primarily utilized for the in vitro characterization of acetylcholinesterase (AChE) activity. The enzymatic hydrolysis of acetylthiocholine by AChE produces thiocholine, a thiol that can be readily quantified using chromogenic reagents, most notably 5,5'-dithiobis-(2-nitrobenzoic acid) or Ellman's reagent. This reaction forms the basis of the widely adopted Ellman's assay, a simple and robust colorimetric method for measuring AChE activity and for screening potential inhibitors.[1][2] This application note provides detailed protocols for the use of this compound in enzyme kinetics studies, data presentation guidelines, and visualizations of the relevant biological pathway and experimental workflow.

Principle of the Assay

The core of the assay lies in the enzymatic reaction and a subsequent chemical reaction. Acetylcholinesterase catalyzes the hydrolysis of this compound to thiocholine and acetate. The produced thiocholine, containing a free sulfhydryl group, reacts with Ellman's reagent (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[2][3] The rate of color development is directly proportional to the acetylcholinesterase activity.

Data Presentation

Quantitative data from enzyme kinetic studies using this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Michaelis-Menten Kinetic Parameters for Acetylcholinesterase with this compound as Substrate

Enzyme SourceK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference
Electric Eel2060.497 (as kat)Not Reported[4]
Human Erythrocytes57Not ReportedNot Reported[5]
Rat ErythrocytesNot ReportedNot ReportedNot Reported[6]
Daphnia magnaNot ReportedHigher than C. ripariusNot Reported[7]
Chironomus ripariusNot ReportedLower than D. magnaNot Reported[7]

Table 2: Inhibitory Constants of Common Acetylcholinesterase Inhibitors

InhibitorEnzyme SourceIC_50_ (µM)K_i_ (µM)Type of InhibitionReference
DonepezilElectric Eel0.021 - 0.0536Not ReportedNot Reported[8][9][10]
GalantamineNot Specified2.28Not ReportedNot Reported[9]
RivastigmineElectric Eel0.0043 - 71.1Not ReportedNot Reported[8][9]
TacrineNot Specified0.077 - 0.2Not ReportedNot Reported[9]
ChlorpyrifosHuman RBC0.12Not ReportedNot Reported[11]
MonocrotophosHuman RBC0.25Not ReportedNot Reported[11]
ProfenofosHuman RBC0.35Not ReportedNot Reported[11]
AcephateHuman RBC4.0Not ReportedNot Reported[11]

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase Activity

This protocol outlines the steps to determine the activity of acetylcholinesterase using this compound and Ellman's reagent in a 96-well plate format.

Materials:

  • This compound iodide (Acetylthiocholine iodide, ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

    • ATChI Solution (10 mM): Dissolve the appropriate amount of acetylthiocholine iodide in phosphate buffer. Prepare fresh daily.

    • DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in phosphate buffer. Protect from light.

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the desired time course.

  • Assay Setup (per well):

    • Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • Add 10 µL of 10 mM DTNB solution.

    • Add 10 µL of AChE solution (or buffer for blank).

    • Pre-incubate the plate for 10 minutes at 25°C.[12]

  • Initiate Reaction:

    • Add 10 µL of 14 mM acetylthiocholine iodide solution to each well to start the reaction.[12]

  • Measurement:

    • Immediately measure the absorbance at 412 nm in kinetic mode, recording readings every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute).

    • The AChE activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹.

Protocol 2: Screening of Acetylcholinesterase Inhibitors

This protocol is designed for the high-throughput screening of potential AChE inhibitors.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare serial dilutions of test compounds and the positive control inhibitor in phosphate buffer. Ensure the final solvent concentration does not affect enzyme activity.

  • Assay Setup (per well):

    • Enzyme Control (EC): 140 µL Phosphate Buffer, 10 µL DTNB, 10 µL AChE, 10 µL solvent.

    • Inhibitor Wells: 140 µL Phosphate Buffer, 10 µL DTNB, 10 µL AChE, 10 µL test compound solution.

    • Positive Control: 140 µL Phosphate Buffer, 10 µL DTNB, 10 µL AChE, 10 µL positive control inhibitor solution.

    • Blank: 150 µL Phosphate Buffer, 10 µL DTNB, 10 µL solvent.

    • Pre-incubate the plate for 10-15 minutes at room temperature.[3]

  • Initiate Reaction:

    • Add 10 µL of 14 mM acetylthiocholine iodide solution to all wells.

  • Measurement:

    • Measure the absorbance at 412 nm in kinetic mode as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of EC)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[13]

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle Synthesis & Packaging ACh_cleft ACh ACh_vesicle->ACh_cleft Release (Exocytosis) ChT Choline Transporter ChT->Choline AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR Binding mAChR Muscarinic ACh Receptor (mAChR) ACh_cleft->mAChR Binding Choline_cleft Choline AChE->Choline_cleft Acetate_cleft Acetate AChE->Acetate_cleft Choline_cleft->ChT Reuptake Postsynaptic_response Postsynaptic Response (e.g., Depolarization) nAChR->Postsynaptic_response Ion Influx mAChR->Postsynaptic_response G-protein signaling

Caption: Cholinergic Signaling Pathway.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Buffer Prepare 0.1M Phosphate Buffer (pH 8.0) Add_Buffer Add Buffer to wells Buffer->Add_Buffer ATChI Prepare 10-14 mM Acetylthiocholine Iodide Start_Reaction Add Acetylthiocholine to start reaction ATChI->Start_Reaction DTNB Prepare 10 mM DTNB Add_DTNB Add DTNB to wells DTNB->Add_DTNB Enzyme Prepare AChE Solution Add_Enzyme_Inhibitor Add AChE and Inhibitor/Vehicle Enzyme->Add_Enzyme_Inhibitor Inhibitor Prepare Inhibitor/Test Compound Dilutions Inhibitor->Add_Enzyme_Inhibitor Preincubation Pre-incubate for 10-15 min at RT Add_Enzyme_Inhibitor->Preincubation Preincubation->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Mode) Start_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 values Calc_Inhibition->Determine_IC50

Caption: Experimental Workflow for AChE Inhibition Assay.

References

Application Notes and Protocols for HPLC Analysis of S-[2-(Dimethylamino)ethyl] ethanethioate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of S-[2-(Dimethylamino)ethyl] ethanethioate and its reactions using High-Performance Liquid Chromatography (HPLC). This compound is a thioester analog of the neurotransmitter acetylcholine and serves as a substrate for cholinesterases. Its analysis is crucial in drug development for screening potential cholinesterase inhibitors and studying cholinergic signaling.

Application Note 1: Quantitative Analysis of this compound by Reverse-Phase HPLC

This method is suitable for the baseline separation and quantification of this compound in aqueous solutions. The protocol is adapted from established methods for similar acetylcholine analogs.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis. The following table summarizes the recommended parameters.

ParameterValue
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 4.5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (45:55, v/v) containing 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 20 µL
Data Presentation
CompoundRetention Time (min)
Acetylthiocholine (analog)~8.5
Thiocholine (hydrolysis product)~7.0
Acetic Acid (hydrolysis product)~8.3

Note: Retention times are approximate and can vary based on the specific column and HPLC system used. The presence of an ion-pairing agent like TFA is crucial for retaining the positively charged analyte on a C18 column.

Application Note 2: Monitoring Enzymatic Hydrolysis of this compound by Acetylcholinesterase

This application note describes an HPLC-based kinetic assay to monitor the hydrolysis of this compound by the enzyme acetylcholinesterase (AChE). This assay is fundamental for screening AChE inhibitors, which are relevant in the treatment of Alzheimer's disease and other neurological disorders.

Principle

Acetylcholinesterase catalyzes the hydrolysis of this compound into thiocholine and acetic acid. The reaction progress can be monitored by measuring the decrease in the substrate peak area and the increase in the product peak areas over time using HPLC.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_reagents Prepare Buffer, Substrate, and AChE Solutions mix_reactants Mix Substrate and Buffer in Reaction Vial prep_reagents->mix_reactants initiate_reaction Add AChE to Initiate Hydrolysis mix_reactants->initiate_reaction take_aliquots Take Aliquots at Specific Time Points initiate_reaction->take_aliquots stop_reaction Quench Reaction (e.g., with Acetonitrile) take_aliquots->stop_reaction inject_sample Inject Sample into HPLC System stop_reaction->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas of Substrate and Products acquire_data->integrate_peaks plot_kinetics Plot Peak Area vs. Time integrate_peaks->plot_kinetics calculate_rate Calculate Reaction Rate and Enzyme Activity plot_kinetics->calculate_rate

Caption: Experimental workflow for monitoring enzymatic hydrolysis.

Protocols

Protocol 1: Preparation of Standard Solutions and Samples
  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • For reaction monitoring, samples are typically taken directly from the reaction mixture at specified time intervals.

    • To stop the enzymatic reaction, the aliquot of the reaction mixture should be immediately mixed with a quenching solution, such as acetonitrile, in a 1:1 ratio.[2] This will precipitate the enzyme and halt the reaction.

    • Filter the quenched sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: Enzymatic Hydrolysis Assay
  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • This compound stock solution

    • Acetylcholinesterase (AChE) solution (concentration to be optimized based on enzyme activity)

  • Procedure:

    • In a temperature-controlled vial (e.g., at 37°C), add the phosphate buffer and the substrate solution to achieve the desired final substrate concentration.

    • Pre-incubate the mixture for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding the AChE solution.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction as described in Protocol 1.

    • Analyze the quenched samples by HPLC using the method described in Application Note 1.

    • Monitor the decrease in the substrate peak area and the increase in the product (thiocholine) peak area over time.

Signaling Pathway Context

This compound, as an analog of acetylcholine, is expected to interact with the cholinergic signaling pathway. Acetylcholine is a key neurotransmitter that binds to nicotinic and muscarinic receptors, initiating a cascade of intracellular events.

Cholinergic Synaptic Transmission Diagram

The following diagram illustrates the key steps in cholinergic neurotransmission, where a substrate like this compound would be hydrolyzed by acetylcholinesterase in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron synthesis Synthesis of Acetylcholine (or Analog) packaging Packaging into Vesicles synthesis->packaging release Release into Synaptic Cleft packaging->release binding Binding to Postsynaptic Receptors release->binding hydrolysis Hydrolysis by Acetylcholinesterase (Substrate: this compound) release->hydrolysis receptors Nicotinic & Muscarinic Receptors binding->receptors signal_transduction Signal Transduction (e.g., Ion Channel Opening) receptors->signal_transduction

References

Application Notes and Protocols for Screening Acetylcholinesterase (AChE) Inhibitors Using S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for screening acetylcholinesterase (AChE) inhibitors using S-[2-(Dimethylamino)ethyl] ethanethioate as a substrate. The methodology is based on the well-established Ellman's method, a rapid, simple, and reliable colorimetric assay suitable for high-throughput screening.[1][2]

Introduction and Assay Principle

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.[3] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1]

This assay utilizes this compound, a substrate analogue of acetylcholine. AChE catalyzes the hydrolysis of this substrate to produce thiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[1][4] Potential inhibitors will decrease the rate of this color change.

Materials and Reagents

Table 1: Key Reagents and Recommended Concentrations

ReagentStock ConcentrationFinal Assay ConcentrationSolventStorage
Acetylcholinesterase (AChE) from E. electricus400 U/L0.04 U/mLAssay Buffer (see below)-20°C
This compound*100 mM~1 mMUltrapure Water-20°C, protected from light
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)10 mM0.5 mMAssay Buffer (see below)-20°C, protected from light
Assay Buffer1X1XN/ARoom Temperature
Test Compounds (Potential Inhibitors)VariesVariesDMSO or other appropriate solventVaries
Positive Control (e.g., Donepezil)10 mMVariesDMSO-20°C

*Note: Due to the limited availability of specific kinetic data for this compound, the concentrations and protocols are based on its close analogue, acetylthiocholine. Researchers should consider performing initial kinetic studies to determine the optimal substrate concentration (around the Km value) for their specific experimental conditions.[5]

Experimental Protocols

This protocol is optimized for a 96-well microplate format.[1]

  • Assay Buffer (pH 8.0): Prepare a 0.1 M sodium phosphate buffer. Ensure the pH is adjusted to 8.0.

  • AChE Working Solution (0.08 U/mL): Dilute the AChE stock solution to 0.08 U/mL with Assay Buffer. Prepare this solution fresh before each experiment.

  • Substrate Working Solution (e.g., 2 mM): Dilute the this compound stock solution with Assay Buffer to the desired final concentration.

  • DTNB Working Solution (1 mM): Dilute the DTNB stock solution with Assay Buffer.

  • Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with Assay Buffer to achieve a range of desired concentrations for inhibitor screening. The final concentration of the organic solvent in the assay should be kept low (e.g., <1% v/v) to avoid affecting enzyme activity.[1]

  • Plate Setup:

    • Add 25 µL of Assay Buffer to the "Blank" wells.

    • Add 25 µL of the solvent used for the test compounds to the "Negative Control" wells.

    • Add 25 µL of the different dilutions of your test compounds to the "Test" wells.

    • Add 25 µL of a known AChE inhibitor (e.g., Donepezil) to the "Positive Control" wells.

  • Enzyme Addition: Add 50 µL of the AChE working solution (0.08 U/mL) to all wells except the "Blank" wells. Add 50 µL of Assay Buffer to the "Blank" wells.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a reaction mixture containing equal volumes of the Substrate Working Solution and the DTNB Working Solution. Add 50 µL of this reaction mixture to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes).

Data Presentation and Analysis

Table 2: Example Data Layout for AChE Inhibition Assay

Well TypeTest Compound Conc. (µM)Absorbance at 412 nm (ΔAbs/min)% Inhibition
BlankN/A0.005N/A
Negative Control00.2500%
Test Compound 110.20020%
Test Compound 1100.12550%
Test Compound 11000.05080%
Positive Control10 (Donepezil)0.02590%

The percentage of AChE inhibition can be calculated using the following formula:

% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100

Where:

  • Acontrol is the rate of absorbance change (ΔAbs/min) of the negative control.

  • Asample is the rate of absorbance change (ΔAbs/min) in the presence of the test compound.[6]

The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Visualizations

G cluster_0 Normal Synaptic Transmission cluster_1 AChE Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Termination Choline_Acetate->Signal ACh_inhib Acetylcholine (ACh) Postsynaptic_Receptor_inhib Postsynaptic Receptor ACh_inhib->Postsynaptic_Receptor_inhib Prolonged Binding AChE_inhib Acetylcholinesterase (AChE) Inhibitor AChE Inhibitor Inhibitor->AChE_inhib Binding to Active Site Accumulation ACh Accumulation & Prolonged Signal Postsynaptic_Receptor_inhib->Accumulation

Caption: Mechanism of AChE action and its inhibition.

G start Start: Prepare Reagents plate_setup Plate Setup: Add Buffer, Controls, and Test Compounds to 96-well plate start->plate_setup enzyme_addition Add AChE Solution to wells (except Blank) plate_setup->enzyme_addition pre_incubation Pre-incubate at Room Temperature for 15 minutes enzyme_addition->pre_incubation reaction_initiation Initiate Reaction: Add Substrate/DTNB mixture to all wells pre_incubation->reaction_initiation measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) reaction_initiation->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 values measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for AChE inhibitor screening.

References

Preparation of S-[2-(Dimethylamino)ethyl] ethanethioate Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of stock solutions of S-[2-(Dimethylamino)ethyl] ethanethioate (CAS No: 18719-14-7). This compound is an organosulfur compound utilized in various scientific research applications, including organic synthesis and studies of biological activity.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. These guidelines cover the essential physicochemical properties, recommended solvents, storage conditions, and safety precautions for handling this compound.

Introduction

This compound is a thioester with the molecular formula C₆H₁₃NOS and a molecular weight of 147.24 g/mol .[1][2][3] Its structure contains a reactive thioester linkage and a tertiary amine, making it a versatile reagent in chemical synthesis and a compound of interest for biological screening. Proper preparation of stock solutions is the first step in ensuring the reliability and reproducibility of experiments involving this compound. This document outlines the necessary procedures for preparing stock solutions for in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate solvents and handling procedures.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₃NOS[1][2][3]
Molecular Weight 147.24 g/mol [1][2][3]
CAS Number 18719-14-7[1][2][3]
Appearance Not specified, typically a liquid or solid
Boiling Point 179.1°C at 760 mmHg[4]
Density 1.009 g/cm³[4]
LogP 0.8277[1][4]
pKa (Predicted) 8.55 ± 0.28[4]

Recommended Solvents and Stock Solution Concentrations

The choice of solvent is critical for ensuring the stability and solubility of this compound. Based on its chemical structure and the properties of similar compounds, the following solvents are recommended.

Table 2: Recommended Solvents and Concentrations for Stock Solutions

SolventRecommended Max ConcentrationNotes
Dimethyl Sulfoxide (DMSO) ≥ 10 mg/mLUse fresh, anhydrous DMSO to minimize degradation.[5] Suitable for most in vitro assays.
Ethanol ≥ 10 mg/mLMay be suitable for some applications, but volatility should be considered.
Phosphate-Buffered Saline (PBS), pH 7.2 Estimated at ~5 mg/mLFor applications where organic solvents are not suitable. Prepare fresh daily as aqueous stability may be limited.[6]

Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but monitor for any signs of degradation.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Preparation of an Aqueous Working Solution in PBS

Materials:

  • This compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • Dilution: Based on the desired final concentration, calculate the volume of the DMSO stock solution needed.

  • Addition to Buffer: Add the calculated volume of the DMSO stock solution to the appropriate volume of sterile PBS. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid and uniform mixing.

  • Final Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) is minimal to avoid any physiological effects in the experiment.[6]

  • Usage: Use the freshly prepared aqueous solution immediately or within the same day. Do not store aqueous solutions for extended periods.[6]

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.

Stock_Solution_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh Compound add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer (e.g., PBS) thaw->dilute use Use Immediately in Experiment dilute->use Signaling_Pathway_Placeholder compound S-[2-(Dimethylamino)ethyl] ethanethioate target Molecular Target (e.g., Enzyme, Receptor) compound->target pathway1 Downstream Signaling Cascade 1 target->pathway1 pathway2 Downstream Signaling Cascade 2 target->pathway2 response1 Cellular Response 1 pathway1->response1 response2 Cellular Response 2 pathway2->response2

References

Application Notes and Protocols for S-[2-(Dimethylamino)ethyl] ethanethioate-Based Acetylcholinesterase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing S-[2-(Dimethylamino)ethyl] ethanethioate in acetylcholinesterase (AChE) activity assays. The protocols are based on the widely adopted Ellman's method, which offers a reliable and sensitive colorimetric approach for measuring AChE activity.

Introduction

This compound is a synthetic substrate for acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The enzymatic cleavage of this compound produces a free thiol group, which can be detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction between the thiol and DTNB generates the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is directly proportional to the AChE activity.

This document outlines the necessary experimental controls, detailed protocols, and potential interfering substances to ensure accurate and reproducible results in AChE assays using this compound.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of this compound by AChE, followed by the colorimetric detection of the resulting thiol product with DTNB.[1][2]

Reaction Scheme:

  • Enzymatic Hydrolysis: this compound + H₂O --(AChE)--> Thiocholine + Acetic Acid

  • Colorimetric Reaction: Thiocholine + DTNB --> TNB²⁻ (yellow) + Thiocholine-TNB mixed disulfide

The absorbance of the yellow product, TNB²⁻, is measured at 412 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway and the general experimental workflow for an AChE inhibition assay.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_assay In Vitro Assay Principle ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Substrate S-[2-(Dimethylamino)ethyl] ethanethioate AChE_assay AChE Substrate->AChE_assay Hydrolysis Thiol Thiocholine AChE_assay->Thiol DTNB DTNB Thiol->DTNB Reaction TNB TNB²⁻ (Yellow Product) DTNB->TNB

Caption: Biochemical pathway of AChE and the in vitro assay principle.

Experimental_Workflow A Prepare Reagents: - Assay Buffer - DTNB Solution - Substrate Solution - Enzyme Solution - Test Compounds B Plate Setup: - Add Test Compounds - Add Negative Controls (Vehicle) - Add Positive Controls (Inhibitor) A->B C Add AChE Enzyme Solution to all wells B->C D Pre-incubate plate C->D E Initiate Reaction: Add Substrate and DTNB mixture D->E F Measure Absorbance at 412 nm (Kinetic or Endpoint) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 values F->G

References

Application Notes and Protocols: S-[2-(Dimethylamino)ethyl] ethanethioate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Dimethylamino)ethyl] ethanethioate is a sulfur-containing organic compound with significant potential for application in neuroscience research, particularly in the study of the cholinergic system. Its structural similarity to acetylthiocholine, the natural substrate for acetylcholinesterase (AChE), suggests its utility as a tool to investigate cholinergic neurotransmission. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

The primary hypothesized mechanism of action for this compound in a neuroscience context is its interaction with acetylcholinesterase. Due to its structural features, it can act as a substrate for or an inhibitor of AChE, thereby modulating the levels of acetylcholine in the synaptic cleft. This makes it a valuable compound for studying the role of cholinergic signaling in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases like Alzheimer's disease.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the preparation of stock solutions and for understanding its potential for bioavailability and blood-brain barrier penetration.

PropertyValueReference
Molecular Formula C6H13NOS[1][2]
Molecular Weight 147.24 g/mol [1][2]
CAS Number 18719-14-7[1]
Appearance Colorless to pale yellow liquid-
Boiling Point 179.1°C at 760 mmHg[1]
LogP 0.82770[1]
pKa 8.55 ± 0.28 (Predicted)[1]

Mechanism of Action: Interaction with Acetylcholinesterase

This compound is structurally analogous to acetylthiocholine, a widely used substrate in acetylcholinesterase assays. The compound possesses a thioester linkage and a dimethylaminoethyl group, both of which are recognized by the active site of AChE. It is hypothesized that this compound can be hydrolyzed by AChE, leading to the production of thiocholine and acetate. The released thiocholine can then be detected using Ellman's reagent (DTNB), providing a measure of AChE activity. Alternatively, the compound may act as a competitive or non-competitive inhibitor of AChE, preventing the breakdown of acetylcholine.

Mechanism of Action cluster_0 Synaptic Cleft AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis SDAEE S-[2-(Dimethylamino)ethyl] ethanethioate SDAEE->AChE Binds to active site Thiocholine Thiocholine Hydrolysis->Thiocholine Acetate Acetate Hydrolysis->Acetate

Caption: Hypothesized hydrolysis of this compound by acetylcholinesterase.

Quantitative Data: Acetylcholinesterase Inhibition

While specific experimental data for this compound is not extensively published, based on its structural similarity to known AChE inhibitors and substrates, a hypothetical inhibitory profile is presented below for illustrative purposes. Researchers are encouraged to determine these values experimentally. A structurally related compound, O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate, has been shown to inhibit acetylcholinesterase, suggesting that the dimethylaminoethyl thioester moiety is active in this regard.[3]

ParameterHypothetical ValueEnzyme SourceAssay Method
IC50 (µM) 5 - 50Human recombinant AChEEllman's Assay
Ki (µM) 1 - 25Human recombinant AChEDixon Plot Analysis
Mechanism of Inhibition CompetitiveHuman recombinant AChELineweaver-Burk Plot

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase Inhibition using Ellman's Assay

This protocol describes the in vitro determination of the inhibitory effect of this compound on acetylcholinesterase activity using the colorimetric Ellman's assay.[4]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions in phosphate buffer.

    • Prepare a solution of AChE in phosphate buffer (e.g., 0.1 U/mL).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the this compound solution (or vehicle for control)

      • 20 µL of the AChE solution

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (vehicle-only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

Experimental Workflow prep Reagent Preparation (Buffer, DTNB, ATCI, Compound, AChE) setup Assay Setup in 96-well Plate (Buffer + Compound + AChE) prep->setup incubation Incubation (15 min, 37°C) setup->incubation reaction Reaction Initiation (Add DTNB and ATCI) incubation->reaction measurement Kinetic Measurement (Absorbance at 412 nm) reaction->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis

Caption: Workflow for the acetylcholinesterase inhibition assay.

Protocol 2: Assessment of Effects on Neuronal Cell Viability

This protocol outlines a method to assess the potential cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y) using the MTT assay.

Materials:

  • This compound

  • SH-SY5Y neuroblastoma cell line

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control.

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to assess cytotoxicity.

Logical Relationships in Cholinergic Neurotransmission Research

The study of this compound fits into a broader research framework for understanding and modulating cholinergic neurotransmission, which is implicated in numerous neurological disorders.

Logical Relationships cluster_0 Research Focus cluster_1 Experimental Approach Cholinergic Cholinergic Neurotransmission AChE_Inhibition AChE Inhibition Cholinergic->AChE_Inhibition Neuroprotection Neuroprotection Cholinergic->Neuroprotection Cognitive Cognitive Enhancement Cholinergic->Cognitive SDAEE S-[2-(Dimethylamino)ethyl] ethanethioate AChE_Inhibition->SDAEE InVitro In Vitro Assays (e.g., Ellman's) SDAEE->InVitro CellBased Cell-Based Assays (e.g., Viability, Neurotransmitter Release) SDAEE->CellBased InVivo In Vivo Models (e.g., Animal models of AD) SDAEE->InVivo

Caption: Logical flow from research focus to experimental approach using the compound.

Conclusion

This compound represents a promising chemical tool for the investigation of the cholinergic nervous system. Its likely interaction with acetylcholinesterase makes it a valuable candidate for screening assays and for studies aimed at understanding the structure-activity relationships of cholinergic compounds. The provided protocols offer a starting point for researchers to explore the neuropharmacological properties of this and related molecules. Further studies are warranted to fully elucidate its mechanism of action and to validate its potential as a modulator of cholinergic signaling in health and disease.

References

Troubleshooting & Optimization

Troubleshooting low signal in S-[2-(Dimethylamino)ethyl] ethanethioate assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-[2-(Dimethylamino)ethyl] ethanethioate assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low or no signal, during experimental procedures. This compound, more commonly known as acetylthiocholine, is a widely used substrate for measuring the activity of acetylcholinesterase (AChE). The most common detection method is the Ellman's assay, which quantifies the production of thiocholine.

Frequently Asked Questions (FAQs)

Q1: Why is my signal weak or completely absent in my acetylcholinesterase (AChE) assay?

A weak or absent signal is a common issue that can stem from several sources. The problem typically lies with one of the core components of the assay: the enzyme (AChE), the substrate (acetylthiocholine), the detection reagent (Ellman's Reagent, DTNB), or the assay conditions (e.g., buffer pH). It is crucial to systematically verify each component to identify the root cause.[1][2][3]

Q2: How can I confirm that my Ellman's Reagent (DTNB) is active?

The Ellman's assay is generally robust, and a failure often points to an issue with the DTNB reagent or the assay conditions.[1] You can perform a simple qualitative test: add a small amount of a known thiol, such as β-mercaptoethanol or cysteine, to your working DTNB solution. If the solution does not immediately turn a vibrant yellow, your DTNB reagent has likely degraded or was prepared incorrectly.[1]

Q3: What are the optimal buffer conditions for an AChE assay using Ellman's Reagent?

The reaction of DTNB with a thiol is pH-dependent. The optimal pH for the colorimetric reaction is around 8.0.[1][4][5] Using a buffer with a lower pH, such as 7.5 or below, can lead to a significantly weaker signal or color that fades over time.[4] A common and recommended buffer is 0.1 M sodium phosphate with 1 mM EDTA at pH 8.0.[1][6] The buffer concentration should also be sufficient to handle any acidity from standards or samples.[4]

Q4: Could my substrate, this compound (acetylthiocholine), be the problem?

Yes. The substrate can degrade if not stored properly (typically at -20°C). Additionally, the counter-ion associated with acetylthiocholine can interfere with certain detection methods. For colorimetric assays, the chloride salt is generally preferred over the iodide salt, as the iodide ion can be electrochemically active and potentially interfere with measurements, though this is more critical for amperometric biosensor assays.[7][8]

Q5: My standard curve is poor or non-existent, but I see some signal in my samples. What should I do?

This issue points directly to a problem with your standards. Ensure that the thiol standard (e.g., cysteine) was prepared fresh and dissolved in the correct reaction buffer.[1] Thiols are prone to oxidation in the air, so standards should not be stored for long periods.[1] Also, verify all dilution calculations. If using cysteine hydrochloride, be aware that it is acidic and can lower the pH of a weak buffer, inhibiting the color reaction.[4]

Troubleshooting Guide for Low Signal

This guide provides a structured approach to diagnosing and solving issues related to low signal in your AChE assays.

ProblemPossible CauseRecommended Solution
No Signal in Any Well (including Positive Control) Degraded/Inactive Reagents Test the activity of your Ellman's Reagent (DTNB) with a known thiol like cysteine.[1] Prepare fresh substrate and enzyme solutions.
Incorrect Buffer pH Prepare fresh 0.1 M sodium phosphate buffer at pH 8.0.[5][6] Verify the pH of your final reaction mixture.
Reagents Added in Wrong Order Review the assay protocol and repeat the experiment, ensuring reagents are added in the correct sequence.[3]
Weak Signal in All Wells Sub-optimal Incubation Time/Temperature Increase the incubation time or ensure the assay is run at the temperature specified in the protocol (typically room temperature).[3]
Low Enzyme Concentration/Activity Increase the concentration of the AChE enzyme. If using tissue or cell lysates, prepare fresh lysates as enzyme activity can degrade over time.[9]
Incorrect Wavelength Ensure your spectrophotometer is set to measure absorbance at 412 nm.[9][10][11]
Good Signal in Positive Control, but Low/No Signal in Samples Low AChE Activity in Sample The enzyme activity in your sample may be below the detection limit of the assay. Try concentrating the sample or using a more sensitive assay format.
Presence of Inhibitors in Sample Your sample may contain AChE inhibitors.[10] Perform a spike-and-recovery experiment by adding a known amount of AChE to your sample to see if the activity is recovered.
Standard Curve is Weak or Flat Degraded Standard Prepare fresh standards. Thiol standards like cysteine can oxidize and should be made fresh for each experiment.[1]
Incorrect Standard Dilutions Double-check all calculations for your serial dilutions. Ensure thorough mixing at each dilution step.
Acidic Standard Affecting pH Ensure your buffer concentration is sufficient (e.g., 0.1 M) to handle the acidity of the standard, especially if using cysteine hydrochloride.[4]

Experimental Protocols

Standard Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol outlines the key steps for determining AChE activity in a 96-well plate format.

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[6]

  • Ellman's Reagent (DTNB) Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare this solution fresh.[5][6]

  • Substrate Solution: Prepare a solution of this compound (acetylthiocholine) in the Reaction Buffer. The final concentration in the well should be optimized, but a starting point is often around 10 mM.

  • AChE Positive Control: Reconstitute lyophilized AChE as per the manufacturer's instructions to a known activity level (e.g., 1 unit/mL).

  • Sample Preparation: Prepare tissue or cell lysates by homogenizing in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0), followed by centrifugation to clear debris.[9] Dilute samples as necessary to fall within the linear range of the assay.

2. Assay Procedure:

  • Add 50 µL of each sample, standard, or positive control to duplicate wells of a 96-well plate.[9]

  • Add 50 µL of Reaction Buffer to two wells to serve as a blank.[9]

  • Prepare a Substrate/DTNB mixture. For each reaction, you will need 50 µL. Mix appropriate volumes of the Substrate Solution and DTNB Solution. Note: Some protocols add these sequentially.

  • Initiate the reaction by adding 50 µL of the Substrate/DTNB mixture to all wells.[9]

  • Immediately place the plate in a microplate reader.

  • Measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[9]

3. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA/min) for each well.

  • Subtract the ΔA/min of the blank from all other readings.

  • Calculate the AChE activity using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.[6]

Visual Guides

The following diagrams illustrate the assay workflow, chemical pathway, and a logical troubleshooting process to help you diagnose issues with your experiments.

AChE_Assay_Workflow prep Reagent Preparation plate Plate Loading (Samples, Controls) prep->plate Buffer, Enzyme, Samples initiate Initiate Reaction (Add Substrate/DTNB) plate->initiate read Kinetic Reading (Abs @ 412nm) initiate->read Measure yellow color change analyze Data Analysis (Calculate Activity) read->analyze Ellmans_Reaction_Pathway sub Acetylthiocholine (Substrate) prod1 Thiocholine (+ Acetate) sub->prod1 Hydrolysis enz AChE (Enzyme) enz->sub tnb TNB Anion (Yellow Product) prod1->tnb Reaction dtnb DTNB (Ellman's Reagent) (Colorless) dtnb->tnb + Troubleshooting_Tree start Low or No Signal check_dtnb Test DTNB with a known thiol? start->check_dtnb no_color No Yellow Color check_dtnb->no_color No color Yellow Color Forms check_dtnb->color Yes replace_dtnb Solution: Replace/remake DTNB Reagent. no_color->replace_dtnb check_buffer Is buffer pH ~8.0? color->check_buffer bad_buffer Solution: Remake buffer, verify pH. check_buffer->bad_buffer No check_enzyme Check Enzyme Activity (Positive Control) check_buffer->check_enzyme Yes bad_enzyme Solution: Use new enzyme lot or prepare fresh lysate. check_enzyme->bad_enzyme No Signal final_check Check Substrate & Assay Procedure check_enzyme->final_check Signal OK

References

Technical Support Center: Optimizing S-[2-(Dimethylamino)ethyl] ethanethioate Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the hydrolysis of S-[2-(Dimethylamino)ethyl] ethanethioate, with a focus on the critical parameters of pH and temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental optimization of this compound hydrolysis.

Question Possible Cause(s) Suggested Solution(s)
Why is the hydrolysis rate of my this compound slower than expected? The pH of the reaction buffer may be too low. Thioester hydrolysis is generally slow under acidic to neutral conditions.[1][2][3]Gradually increase the pH of the reaction buffer. Aliphatic thioesters are more prone to hydrolysis at higher pH.[4] It is advisable to test a range of alkaline pH values (e.g., pH 7.5, 8.0, 8.5, 9.0) to find the optimal condition for your experiment.
The reaction temperature may be too low.Increase the reaction temperature in controlled increments (e.g., 25°C, 37°C, 50°C). Temperature has a strong influence on the kinetics of thioester hydrolysis.[4]
The concentration of the thioester is too high, leading to substrate inhibition (if enzyme-catalyzed).While this guide focuses on chemical hydrolysis, if an enzyme is used, perform a substrate concentration curve to determine the optimal concentration.
My hydrolysis reaction is proceeding too quickly to measure accurately. The pH of the reaction buffer is too high, leading to rapid base-catalyzed hydrolysis.[2][3]Decrease the pH of the reaction buffer. Test a range closer to neutral (e.g., pH 7.0, 7.5, 8.0) to slow down the reaction to a measurable rate.
The reaction temperature is too high.Lower the reaction temperature. Perform the assay at a lower, controlled temperature (e.g., room temperature, 25°C).
I am observing significant variability in my hydrolysis rate measurements. The pH of the buffer is not stable throughout the experiment. The hydrolysis of this compound releases acetic acid, which can lower the pH of a poorly buffered solution.Use a buffer with sufficient buffering capacity in the desired pH range. Consider using a pH-stat method to maintain a constant pH during the reaction.[5][6]
The temperature is fluctuating.Ensure the use of a calibrated and stable water bath or incubator to maintain a constant temperature.
The thioester solution is degrading prior to the experiment.Prepare fresh solutions of this compound before each experiment. Store the stock solution under appropriate conditions (e.g., low temperature, protected from moisture).
How can I monitor the progress of the hydrolysis reaction? Direct measurement of the substrate or product is not being performed or is not sensitive enough.Utilize a suitable analytical method to monitor the reaction. A common method for thioester hydrolysis is the spectrophotometric Ellman's method, which detects the thiol product.[5][6][7] Alternatively, HPLC can be used to separate and quantify the substrate and products over time.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound hydrolysis?

A1: The hydrolysis of this compound, a thioester, involves the nucleophilic attack of a water molecule on the carbonyl carbon of the thioester group. This leads to the cleavage of the thioester bond, resulting in the formation of ethanethioic acid (or its conjugate base) and 2-(dimethylamino)ethanol.[8] The reaction can be catalyzed by acid or, more significantly for this compound, by base.

Q2: How does pH affect the hydrolysis of this compound?

A2: The rate of hydrolysis of thioesters is highly dependent on pH. Generally, the hydrolysis rate is slow at neutral and acidic pH but increases significantly with increasing pH (in alkaline conditions) due to base-catalyzed hydrolysis.[2][3][4] Therefore, to increase the rate of hydrolysis, a higher pH is generally recommended.

Q3: What is the influence of temperature on the hydrolysis rate?

A3: As with most chemical reactions, the rate of thioester hydrolysis increases with temperature.[4] It is important to control the temperature during experiments to ensure reproducible results. The optimal temperature will be a balance between achieving a desirable reaction rate and maintaining the stability of the compound and other reaction components.

Q4: What type of buffer should I use for my hydrolysis experiments?

A4: The choice of buffer is critical. You should select a buffer that has a pKa close to the desired experimental pH to ensure adequate buffering capacity. For alkaline pH ranges, buffers such as phosphate, borate, or Tris are commonly used. It is important to ensure that the buffer components do not interfere with the hydrolysis reaction or the method used for its monitoring.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: As with any chemical, you should consult the Safety Data Sheet (SDS) for this compound before use. General laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Work in a well-ventilated area.

Data Summary

The following table summarizes the expected qualitative effects of pH and temperature on the hydrolysis rate of this compound based on the general principles of thioester chemistry.

ParameterEffect on Hydrolysis RateGeneral Trend
pH SignificantRate increases with increasing pH (alkaline conditions).[2][3][4]
Temperature SignificantRate increases with increasing temperature.[4]

Experimental Protocol: Optimization of pH and Temperature for Hydrolysis

This protocol provides a general framework for systematically optimizing the pH and temperature for the hydrolysis of this compound.

1. Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., phosphate buffer for pH 6.0-8.0, borate buffer for pH 8.0-10.0)

  • Reagents for the chosen analytical method (e.g., DTNB for Ellman's method)

  • Spectrophotometer or HPLC system

  • Temperature-controlled water bath or incubator

  • pH meter

2. Procedure:

Part A: pH Optimization (at a constant temperature)

  • Set a constant temperature for the experiment (e.g., 25°C or 37°C).

  • Prepare a series of reaction mixtures, each with a different buffer pH (e.g., 6.0, 7.0, 7.5, 8.0, 8.5, 9.0).

  • To each reaction mixture, add a known concentration of this compound to initiate the hydrolysis reaction.

  • Monitor the progress of the reaction over time using a suitable analytical method (e.g., by taking aliquots at regular intervals and measuring the absorbance at 412 nm for the Ellman's assay).

  • Determine the initial rate of hydrolysis for each pH value by plotting the product concentration (or a related signal) against time and calculating the slope of the initial linear portion of the curve.

  • Plot the initial hydrolysis rate as a function of pH to identify the optimal pH.

Part B: Temperature Optimization (at the optimal pH)

  • Using the optimal pH determined in Part A, prepare a new set of reaction mixtures.

  • Incubate the reaction mixtures at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).

  • Initiate the reaction by adding this compound.

  • Monitor the reaction progress and determine the initial hydrolysis rate for each temperature as described in Part A.

  • Plot the initial hydrolysis rate as a function of temperature to determine the optimal temperature.

3. Data Analysis:

  • Calculate the rate constants for hydrolysis under each condition.

  • Present the data in tables and graphs to clearly visualize the effects of pH and temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for optimizing the hydrolysis conditions of this compound.

Hydrolysis_Optimization_Workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization cluster_final Conclusion start Define Experimental Goals reagents Prepare Buffers and Reagents start->reagents substrate Prepare this compound Stock reagents->substrate setup_ph Set Up Reactions at Various pH (Constant Temperature) substrate->setup_ph monitor_ph Monitor Hydrolysis Rate (e.g., Ellman's Method) setup_ph->monitor_ph analyze_ph Analyze Data and Determine Optimal pH monitor_ph->analyze_ph setup_temp Set Up Reactions at Various Temperatures (Optimal pH) analyze_ph->setup_temp monitor_temp Monitor Hydrolysis Rate setup_temp->monitor_temp analyze_temp Analyze Data and Determine Optimal Temperature monitor_temp->analyze_temp conclusion Establish Optimal Hydrolysis Conditions analyze_temp->conclusion

Caption: Workflow for pH and temperature optimization.

References

Preventing non-enzymatic degradation of S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: S-[2-(Dimethylamino)ethyl] ethanethioate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the non-enzymatic degradation of this compound (also known as acetylthiocholine) during their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Proper storage is critical to maintain the stability of the compound.

  • Solid Form: As a solid, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][2] Under these conditions, it can be stable for at least four years.[1][2] Some suppliers also recommend handling and storing the compound under an inert gas as it can be sensitive to air and moisture.

  • Aqueous Solutions: Aqueous solutions are significantly less stable. It is strongly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[2]

  • Organic Solvent Stock Solutions: Stock solutions made in organic solvents like DMSO or dimethylformamide (DMF) can be stored at -20°C. Before biological experiments, make further dilutions into aqueous buffers.[2]

Q2: What are the primary causes of non-enzymatic degradation?

A2: The primary non-enzymatic degradation pathway is hydrolysis, where the thioester bond is cleaved. The rate of this reaction is influenced by several factors:

  • pH: The thioester bond is susceptible to both acid- and base-mediated hydrolysis.[3] Stability is generally better in neutral to slightly acidic conditions (pH 4-7) compared to basic conditions, where the rate of hydrolysis increases significantly.[3][4][5]

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Presence of Nucleophiles: Thioesters can react with nucleophiles other than water. For instance, high concentrations of biological thiols could potentially lead to transthioesterification reactions, though this is more significant in the presence of enzymes.[4][6]

  • Catalytic Surfaces: Certain materials can catalyze hydrolysis. For example, non-enzymatic hydrolysis of acetylthiocholine has been observed at the surface of silver nanoparticles.[7]

Q3: How does pH affect the stability of the thioester bond?

A3: The stability of the thioester bond in this compound is highly dependent on pH. While thioesters can exist in water, their rate of hydrolysis is significantly accelerated in the presence of hydroxide ions (basic pH).[3][8] Therefore, to minimize non-enzymatic degradation, it is crucial to control the pH of the experimental buffer, preferably keeping it in the neutral to slightly acidic range.[4]

Troubleshooting Guides

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

A4: Yes, inconsistent results are a common symptom of compound degradation. Spontaneous hydrolysis reduces the concentration of the active substrate over time, leading to variability. Use the following workflow to troubleshoot the issue.

G start Inconsistent Results Observed check_storage 1. Verify Storage Conditions Solid at -20°C? Tightly sealed? start->check_storage check_solution_prep 2. Review Solution Preparation Was the aqueous solution prepared fresh today? check_storage->check_solution_prep Yes end_ok Source of Error Identified Implement Corrective Actions check_storage->end_ok No. Correct Storage. check_buffer_ph 3. Check Buffer pH Is pH between 6.0 and 7.4? check_solution_prep->check_buffer_ph Yes check_solution_prep->end_ok No. Prepare Fresh. run_control 4. Run a No-Enzyme Control (See Protocol 2) check_buffer_ph->run_control Yes check_buffer_ph->end_ok No. Adjust pH. end_degradation Degradation Confirmed Optimize experimental conditions (e.g., lower temp, shorter duration) run_control->end_degradation

Caption: Troubleshooting workflow for inconsistent experimental results.

Q5: I am observing a high background signal in my colorimetric assay (e.g., using DTNB, Ellman's reagent) before adding my enzyme. What is causing this?

A5: This is a classic sign of non-enzymatic hydrolysis. The assay works by detecting the free thiol (thiocholine) produced when the thioester bond is cleaved.[9] If the compound degrades spontaneously in your buffer, it releases thiocholine, which then reacts with DTNB to produce the yellow-colored TNB anion, resulting in a high background reading.

G cluster_0 Non-Enzymatic Degradation cluster_1 Colorimetric Detection Thioester S-[2-(Dimethylamino)ethyl] ethanethioate Hydrolysis Spontaneous Hydrolysis (H₂O, OH⁻) Thioester->Hydrolysis Thiol Free Thiol Product (Thiocholine) Hydrolysis->Thiol Reaction Reaction Thiol->Reaction DTNB DTNB (Colorless) DTNB->Reaction Signal High Background Signal (Yellow Product) Reaction->Signal

Caption: Logical diagram showing how spontaneous hydrolysis leads to a high background signal.

To mitigate this, you should:

  • Run a "no-enzyme" blank: This measures the rate of spontaneous hydrolysis under your exact experimental conditions. Subtract this rate from your enzymatic reaction rate.

  • Optimize your buffer: Ensure the pH is not alkaline. A pH between 6.0 and 7.4 is recommended.

  • Keep solutions cold: Perform preparations and keep solutions on ice to slow the degradation rate.

Quantitative Data on Thioester Hydrolysis

Hydrolysis TypeRate Constant (k)ConditionsHalf-life (t½) at pH 7, 23°C
pH-Independent (kw)3.6 x 10-8 s-1Neutral water223 days
Acid-Mediated (ka)1.5 x 10-5 M-1s-1Acidic conditionsN/A
Base-Mediated (kb)1.6 x 10-1 M-1s-1Basic conditionsN/A
Overall Hydrolysis -pH 7, 23°C ~155 days [3]

Data adapted from The Journal of Organic Chemistry for S-methyl thioacetate.[3] Note that the tertiary amine in this compound may influence its hydrolysis rate compared to this model.

Experimental Protocols

Protocol 1: Preparation and Handling of Stock and Working Solutions

  • Reagent Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution (Organic): For a concentrated stock, dissolve the solid in an anhydrous organic solvent such as DMSO or DMF to a concentration of ~30 mg/mL.[2] Purging the solvent with an inert gas (e.g., argon or nitrogen) before use is recommended.[2] Store this stock solution at -20°C.

  • Working Solution (Aqueous): Immediately before an experiment, dilute the organic stock solution or dissolve the solid directly into your aqueous experimental buffer (e.g., PBS) to the final desired concentration.[2] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2]

  • Handling: Keep the aqueous working solution on ice throughout the experiment to minimize degradation.

  • Disposal: Discard any unused aqueous working solution at the end of the day. Do not store it.[2]

Protocol 2: Quantifying Non-Enzymatic Hydrolysis Rate

This protocol allows you to measure the rate of spontaneous degradation in your specific experimental buffer using DTNB (Ellman's reagent).

  • Setup: Prepare your complete assay mixture in a microplate or cuvette, including the buffer, DTNB, and this compound at their final experimental concentrations.

  • Control: In place of the enzyme solution, add an equal volume of buffer. This is your "no-enzyme" control.

  • Measurement: Place the plate or cuvette in a spectrophotometer set to the same temperature as your planned experiment.

  • Kinetics: Measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a period that matches or exceeds your planned experimental duration.

  • Calculation: Plot absorbance vs. time. The slope of this line is the rate of non-enzymatic hydrolysis (background rate).

  • Correction: Subtract this background rate from the rate obtained in your experiments containing the enzyme to determine the true enzyme-catalyzed rate.

G start Prepare Assay Mixture (Buffer, DTNB, Thioate) add_buffer Add Buffer (Instead of Enzyme) start->add_buffer measure_abs Measure Absorbance (412 nm) Kinetically at Exp. Temp add_buffer->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calculate_slope Calculate Slope (Rate of Background Hydrolysis) plot_data->calculate_slope end Use this rate to correct enzymatic assay data calculate_slope->end

Caption: Experimental workflow for quantifying the background hydrolysis rate.

References

How to address S-[2-(Dimethylamino)ethyl] ethanethioate insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of S-[2-(Dimethylamino)ethyl] ethanethioate in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an organosulfur compound with the molecular formula C6H13NOS.[1][2][3][4][5] It contains a tertiary amine and a thioester functional group.[1] Its physicochemical properties are summarized in the table below. The predicted pKa of the dimethylamino group is approximately 8.55, which is critical for its solubility in aqueous solutions.[2]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H13NOS[1][2][3][5]
Molecular Weight147.24 g/mol [1][3][5]
Predicted pKa8.55 ± 0.28[2]
Predicted LogP0.8277[1][2]
Hydrogen Bond Acceptor Count3[2]
Hydrogen Bond Donor Count0[2]

Q2: Why is my this compound insoluble in a neutral aqueous buffer?

The limited solubility of this compound in neutral buffers (e.g., PBS at pH 7.4) is primarily due to the nature of its tertiary amine group.[6][7][8] At a neutral pH, which is close to or above its pKa of ~8.55, a significant portion of the molecules will be in their uncharged, free base form. This form is less polar and therefore less soluble in water.[9] For improved solubility, the buffer pH should be acidic relative to the compound's pKa.

Q3: How does pH affect the solubility of this compound?

The pH of the aqueous buffer is the most critical factor influencing the solubility of this compound.[9] The tertiary amine group can accept a proton (become protonated) to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water. By lowering the pH of the buffer to a value 1-2 units below the pKa (e.g., pH 6.5-7.5), you can ensure that the majority of the compound is in its protonated, soluble form.

cluster_0 Effect of pH on Solubility Uncharged R-N(CH₃)₂ (Free Base) Less Soluble Protonated R-N⁺H(CH₃)₂ (Protonated Salt) More Soluble Uncharged->Protonated + H⁺ (Lower pH) Protonated->Uncharged - H⁺ (Higher pH) Start Insolubility Observed (Precipitate/Cloudiness) CheckpH Is the buffer pH 1-2 units below pKa (~8.55)? Start->CheckpH AdjustpH Adjust buffer pH to ~6.5-7.5 with dilute HCl. CheckpH->AdjustpH No HeatSonicate Apply gentle heat (30-40°C) and/or sonicate briefly. CheckpH->HeatSonicate Yes AdjustpH->HeatSonicate StillInsoluble1 Still Insoluble? HeatSonicate->StillInsoluble1 UseCosolvent Prepare a concentrated stock in DMSO or Ethanol. StillInsoluble1->UseCosolvent Yes Success Compound Solubilized StillInsoluble1->Success No Dilute Serially dilute stock into aqueous buffer. Ensure final organic solvent % is low. UseCosolvent->Dilute StillInsoluble2 Still Insoluble? Dilute->StillInsoluble2 LowerConcentration Lower the final working concentration of the compound. StillInsoluble2->LowerConcentration Yes StillInsoluble2->Success No LowerConcentration->Success

References

S-[2-(Dimethylamino)ethyl] ethanethioate stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of S-[2-(Dimethylamino)ethyl] ethanethioate under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: How stable is this compound in aqueous solutions?

A2: Thioesters like this compound are susceptible to hydrolysis in aqueous solutions. It is strongly recommended to prepare aqueous solutions fresh for each experiment. Based on data for acetylthiocholine, it is advised not to store aqueous solutions for more than one day.[1] The rate of hydrolysis is dependent on the pH of the solution, with increased degradation observed at basic pH.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis and oxidation.[2] Hydrolysis of the thioester bond results in the formation of acetic acid and 2-(dimethylamino)ethanethiol. Oxidation can lead to the formation of corresponding sulfoxides or sulfones.[2]

Q4: What are the known hazardous decomposition products of this compound?

A4: Upon decomposition, this compound can produce hazardous products including carbon oxides, nitrogen oxides, and sulfur oxides.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling of solutions.Store the solid compound at -20°C. Prepare aqueous solutions fresh before use and use them within the same day. Avoid high pH conditions.
Loss of compound potency Hydrolysis or oxidation of the thioester.Confirm the purity of the compound using a suitable analytical method like HPLC or NMR before use. Consider performing a forced degradation study to identify potential degradants.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Presence of degradation products.Identify the degradation products using techniques like LC-MS. The primary hydrolysis products are acetic acid and 2-(dimethylamino)ethanethiol.
Discoloration of the solid compound Potential degradation due to exposure to light, moisture, or air (oxidation).Discard the discolored compound and use a fresh, properly stored batch. Ensure the storage container is tightly sealed and protected from light.

Stability Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize stability information for analogous thioester compounds, which can serve as a valuable reference.

Table 1: Stability of Acetylthiocholine Iodide (Solid)

Storage Condition Duration Stability Source
-20°C≥ 4 yearsStable[1]

Table 2: Stability of Thioester Analogs in Solution

Compound Solvent/Buffer pH Temperature Half-life Source
Acetylthiocholine IodideAqueous solutionNot specifiedNot specifiedNot recommended for storage > 1 day[1]
S-methyl thioacetateWater723°C155 days
Thioester intermediate (Ubc9~SUMO-1)PBS7.4Room Temperature~3.6 hours

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time.

1. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile/Water

  • Stock Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

5. Stability Study Procedure:

  • Prepare solutions of this compound in the desired storage conditions (e.g., different buffers, temperatures).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Dilute the aliquot with the diluent to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the peak area of the parent compound and the formation of any degradation product peaks.

  • Calculate the percentage of the remaining parent compound at each time point.

Protocol 2: Monitoring Hydrolysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes how to monitor the hydrolysis of the thioester in real-time using ¹H NMR.

1. Materials and Reagents:

  • This compound

  • Deuterated solvent (e.g., D₂O, phosphate buffer in D₂O)

  • NMR tubes

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Procedure:

  • Prepare a solution of this compound of a known concentration in the desired deuterated solvent directly in an NMR tube.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Identify the characteristic peaks for this compound (e.g., protons adjacent to the sulfur and nitrogen atoms) and its expected hydrolysis products (e.g., acetic acid).

  • Incubate the NMR tube at the desired temperature.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the peaks corresponding to the parent compound and the degradation products.

  • The decrease in the integral of the parent compound's peaks and the increase in the integral of the product peaks over time will indicate the rate of hydrolysis.[3]

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare S-[2-(Dimethylamino)ethyl] ethanethioate Stock Solution prep_conditions Prepare Samples under Different Storage Conditions (e.g., Temp, pH, Solvent) prep_compound->prep_conditions timepoint Incubate and Collect Aliquots at Defined Time Points prep_conditions->timepoint analytical_method Analyze by Stability-Indicating Method (e.g., HPLC, NMR) timepoint->analytical_method quantify Quantify Parent Compound and Degradation Products analytical_method->quantify kinetics Determine Degradation Rate and Half-life quantify->kinetics pathway Identify Degradation Pathway kinetics->pathway DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent S-[2-(Dimethylamino)ethyl] ethanethioate hydrolysis_products Acetic Acid + 2-(Dimethylamino)ethanethiol parent->hydrolysis_products + H₂O oxidation_products Sulfoxide / Sulfone Derivatives parent->oxidation_products + [O]

References

Technical Support Center: Minimizing Background Noise in Colorimetric Assays Using S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background noise in colorimetric assays utilizing S-[2-(Dimethylamino)ethyl] ethanethioate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in colorimetric assays?

This compound is a synthetic thioester compound. In colorimetric assays, it serves as a substrate for enzymes like acetylcholinesterase (AChE). The enzymatic hydrolysis of the thioester bond releases a thiol product. This thiol can then react with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored compound that can be quantified spectrophotometrically. The intensity of the color is proportional to the enzyme's activity.

Q2: What is the primary cause of high background noise in assays using this compound?

The primary cause of high background noise is the non-enzymatic hydrolysis of the this compound substrate.[1] This spontaneous breakdown of the thioester also releases the thiol product, which then reacts with the chromogenic reagent, leading to a color change that is not dependent on enzyme activity. This elevates the baseline absorbance, reducing the assay's sensitivity and dynamic range.

Q3: How does pH influence background noise in these assays?

The rate of non-enzymatic hydrolysis of thioesters is highly dependent on pH. Generally, the hydrolysis rate increases with increasing pH (more alkaline conditions).[2][3] Therefore, performing the assay at a higher pH can lead to a significant increase in background noise due to the accelerated spontaneous breakdown of this compound. It is crucial to optimize the pH to balance enzyme activity and substrate stability.

Q4: Can other components in my sample interfere with the assay?

Yes, other molecules in your sample can interfere and contribute to high background or inaccurate readings. Primary amines and other nucleophiles can potentially react with the thioester substrate.[4] Additionally, if your sample contains other free thiols, they will also react with the chromogenic reagent, leading to an overestimation of enzyme activity.

Troubleshooting Guides

High background noise is a common issue that can mask the true signal from your enzymatic reaction. The following troubleshooting guide provides a systematic approach to identifying and mitigating the sources of background noise in your colorimetric assay.

Problem: High Background Absorbance in the "No Enzyme" Control

This is the most direct indicator of non-enzymatic hydrolysis of the substrate or contamination.

Potential Cause Recommended Solution
Non-enzymatic hydrolysis of this compound 1. Optimize pH: Lower the pH of the assay buffer. Thioester stability generally increases at lower pH values.[2][5] However, ensure the pH remains within the optimal range for your enzyme's activity. 2. Reduce Incubation Time: A shorter incubation time will minimize the contribution of non-enzymatic hydrolysis to the final signal. 3. Lower Temperature: Decreasing the reaction temperature can slow down the rate of non-enzymatic hydrolysis.
Contaminated Reagents 1. Prepare Fresh Reagents: Always prepare fresh solutions of this compound and the chromogenic reagent (e.g., DTNB) before each experiment. 2. Check Buffer Purity: Ensure the water and buffer components are free of contaminants, especially nucleophiles or reducing agents.
Reaction with Buffer Components 1. Buffer Selection: Certain buffer components can react with the substrate or the chromogenic reagent. Consider screening different buffer systems (e.g., phosphate, HEPES, TRIS) to find one with minimal interference.
Problem: Inconsistent or Drifting Absorbance Readings

Fluctuating absorbance readings can be caused by instability of the reagents or the colored product.

Potential Cause Recommended Solution
Instability of the Colored Product 1. Read Absorbance Promptly: The colored product of the reaction with DTNB (TNB) can be unstable over time. Read the absorbance at a consistent and predetermined time point after stopping the reaction. 2. Use a Stop Solution: If the reaction is continuous, consider using a stop solution to stabilize the color before reading.
Precipitation of Reagents 1. Check Solubility: Ensure that all components, including the substrate and chromogenic reagent, are fully dissolved in the assay buffer at the working concentration. 2. Filter Solutions: If precipitation is observed, filter the reagent solutions before use.
Temperature Fluctuations 1. Maintain Constant Temperature: Use a temperature-controlled plate reader or water bath to ensure a consistent temperature throughout the assay, as reaction rates are temperature-dependent.

Experimental Protocols

Key Experiment: Determining the Effect of pH on Non-Enzymymatic Hydrolysis

This protocol allows you to quantify the rate of spontaneous substrate breakdown at different pH values to identify the optimal pH for your assay with the lowest background.

Materials:

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • A series of buffers with varying pH values (e.g., phosphate buffers at pH 6.0, 6.5, 7.0, 7.5, 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare a stock solution of DTNB in the highest pH buffer to ensure it is fully dissolved.

  • In a 96-well plate, add the appropriate buffer to a final volume of 180 µL per well.

  • Add 10 µL of the this compound stock solution to each well.

  • Add 10 µL of the DTNB stock solution to each well.

  • Incubate the plate at your intended assay temperature.

  • Measure the absorbance at 412 nm at regular time intervals (e.g., every 5 minutes for 30-60 minutes).

  • Plot the absorbance values against time for each pH. The slope of the line represents the rate of non-enzymatic hydrolysis.

Data Presentation:

The results of this experiment can be summarized in a table to easily compare the rates of background signal generation at different pH values.

pHRate of Non-Enzymatic Hydrolysis (Absorbance Units/min)
6.0Insert experimentally determined value
6.5Insert experimentally determined value
7.0Insert experimentally determined value
7.5Insert experimentally determined value
8.0Insert experimentally determined value

Visualizations

Signaling Pathway: Acetylcholinesterase Action

The following diagram illustrates the role of acetylcholinesterase (AChE) in the cholinergic synapse, the target of many assays using this compound.

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release Choline_uptake Choline Transporter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->Choline_uptake Reuptake Signal Postsynaptic Signal AChR->Signal Activates

Caption: Acetylcholinesterase signaling pathway at the synapse.

Experimental Workflow: Optimizing a Colorimetric Assay

This diagram outlines a logical workflow for developing and optimizing a colorimetric assay to minimize background noise.

Assay_Optimization_Workflow start Start: Assay Development define_params Define Assay Parameters (Enzyme, Substrate, Chromogen) start->define_params prelim_test Preliminary Assay Test define_params->prelim_test analyze_bg Analyze Background Signal (No Enzyme Control) prelim_test->analyze_bg high_bg High Background? analyze_bg->high_bg optimize_ph Optimize pH high_bg->optimize_ph Yes validate Validate Assay (Linearity, Sensitivity, Specificity) high_bg->validate No optimize_conc Optimize Substrate & Reagent Concentrations optimize_ph->optimize_conc optimize_time_temp Optimize Incubation Time & Temperature optimize_conc->optimize_time_temp retest Re-test Assay optimize_time_temp->retest retest->analyze_bg end Final Optimized Assay Protocol validate->end

Caption: Workflow for optimizing a colorimetric enzyme assay.

References

Adjusting substrate concentration for optimal enzyme kinetics with S-[2-(Dimethylamino)ethyl] ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using S-[2-(Dimethylamino)ethyl] ethanethioate as a substrate in enzyme kinetics experiments, particularly with acetylcholinesterase (AChE).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound in an enzyme assay?

A1: this compound is a synthetic substrate, analogous to acetylcholine, commonly used to measure the activity of acetylcholinesterase (AChE). The assay follows a two-step colorimetric process based on the Ellman method.[1]

  • Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the thioester bond in this compound. This reaction releases a thiol-containing product, 2-(dimethylamino)ethanethiol.

  • Colorimetric Reaction: The released thiol immediately reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is included in the assay buffer. This reaction produces a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[2][3][4]

The rate of TNB²⁻ formation is directly proportional to the AChE activity.

sub S-[2-(Dimethylamino)ethyl] ethanethioate AChE Acetylcholinesterase (AChE) sub->AChE Hydrolysis thiol 2-(Dimethylamino)ethanethiol (Thiol Product) AChE->thiol TNB TNB²⁻ (Yellow Product) thiol->TNB + DTNB Colorimetric Reaction DTNB DTNB (Ellman's Reagent) spec Measure Absorbance @ 412 nm TNB->spec

Caption: Reaction pathway for the AChE assay.

Q2: How do I determine the optimal substrate concentration range for my kinetic experiment?

A2: The optimal substrate concentration is determined by the enzyme's kinetic parameters, specifically the Michaelis constant (Kₘ). Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[5][6] To find these values, you must perform a substrate titration experiment.

The general workflow involves:

  • Enzyme Concentration Optimization: First, determine an enzyme concentration that yields a linear reaction rate for a fixed, non-limiting substrate concentration over a desired time period.

  • Substrate Titration: Using the fixed optimal enzyme concentration, measure the initial reaction velocity over a wide range of this compound concentrations. A typical range might span from 0.1 x Kₘ to 10-20 x Kₘ.[5]

  • Data Analysis: Plot the initial velocity (v) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. For assays, a substrate concentration of 10-20 times the Kₘ is often used to ensure the enzyme is operating near Vₘₐₓ.[5]

prep Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) opt_enz Optimize Enzyme Concentration prep->opt_enz titrate Perform Substrate Titration (Vary [Substrate]) opt_enz->titrate measure Measure Initial Rates (Absorbance @ 412 nm) titrate->measure plot Plot Velocity vs. [Substrate] measure->plot fit Fit Data to Michaelis-Menten Model plot->fit params Determine Kₘ and Vₘₐₓ fit->params

Caption: Workflow for determining enzyme kinetic parameters.

Troubleshooting Guide

Q3: My reaction rate is too low or appears to be zero. What are the possible causes?

A3: A low or non-existent reaction rate can stem from several factors. Use the following table and decision tree to diagnose the issue.

Problem Possible Cause Recommended Solution
Low/No Activity Inactive Enzyme Verify enzyme activity with a positive control. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.
Incorrect Buffer pH The reaction of DTNB with thiols is pH-dependent. Ensure the buffer pH is in the optimal range (typically pH 7.5-8.0).[1][4]
Degraded Substrate/Reagents Prepare fresh solutions of this compound and DTNB. DTNB solutions, in particular, should be made fresh.[3]
Substrate Concentration Too Low If the substrate concentration is significantly below the Kₘ, the reaction rate will be very low. Increase the substrate concentration.
Presence of an Inhibitor Ensure all reagents and samples are free from contaminating inhibitors. Run a control reaction without any potential inhibitory compounds.

Q4: The initial absorbance reading is very high, or the reaction proceeds too quickly to measure an accurate initial rate. What should I do?

A4: This typically indicates that one of the reaction components is too concentrated.

Problem Possible Cause Recommended Solution
Rate Too Fast Enzyme Concentration Too High Reduce the concentration of the enzyme in the assay. Perform serial dilutions of your enzyme stock to find an optimal concentration.
Substrate Concentration Too High While less common for causing an unreadably fast rate (unless substrate inhibition is a factor), ensure the concentration is appropriate for determining the initial velocity.
High Background Spontaneous Substrate Hydrolysis Although generally stable, high pH or temperature can cause non-enzymatic hydrolysis. Run a blank reaction (without enzyme) to measure the rate of spontaneous hydrolysis and subtract it from your experimental data.
Reaction of DTNB with other Thiols If your sample (e.g., cell lysate) contains other free thiols like glutathione, they will react with DTNB.[2] Run a control without the substrate to measure this background reaction.

Q5: I see the reaction rate decrease at very high concentrations of this compound. Is this normal?

A5: Yes, this phenomenon is known as substrate inhibition and is a common deviation from classic Michaelis-Menten kinetics for many enzymes, including AChE.[7][8] It occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an unproductive or less productive ternary complex, which hinders product release.[7] When plotting velocity versus substrate concentration, this appears as a characteristic "hook" where the rate declines after reaching a peak.

To address this:

  • Kinetic Modeling: Use a modified rate equation (e.g., the Haldane equation) that accounts for substrate inhibition to accurately determine kinetic parameters.

  • Experimental Design: When determining Kₘ and Vₘₐₓ, use substrate concentrations below the point where inhibition becomes significant. If your goal is to measure maximum activity, identify the optimal substrate concentration that gives the peak velocity before the inhibitory phase begins.

Comparison of Kinetic Models origin x_axis origin->x_axis  [Substrate]   y_axis origin->y_axis Velocity (v) p1 p1 p2 p2 p1->p2 Michaelis-Menten p3 p3 p2->p3 Michaelis-Menten p4 p4 p3->p4 Michaelis-Menten p5 p5 p4->p5 Michaelis-Menten s1 s1 s2 s2 s1->s2 Substrate Inhibition s3 s3 s2->s3 Substrate Inhibition s4 s4 s3->s4 Substrate Inhibition s5 s5 s4->s5 Substrate Inhibition

Caption: Michaelis-Menten vs. Substrate Inhibition kinetics.

Experimental Protocols & Data

Protocol: AChE Activity Assay using this compound

This protocol describes a method for determining acetylcholinesterase activity in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of Assay Buffer (approx. 10 mM). Prepare this solution fresh.[9][10]

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water. Store in aliquots at -20°C.

  • Enzyme Sample: Prepare enzyme dilutions in Assay Buffer. Keep on ice.

2. Assay Procedure:

  • Prepare a set of substrate dilutions from the stock solution to create a range of final assay concentrations (see Table 2 for an example).

  • In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • 150 µL Assay Buffer

    • 20 µL DTNB Stock Solution (for a final concentration of ~1 mM)

    • 10 µL of diluted enzyme sample.

  • Include control wells:

    • Blank (No Enzyme): Add 10 µL of Assay Buffer instead of the enzyme sample to measure non-enzymatic substrate hydrolysis.

    • Blank (No Substrate): Add 20 µL of Assay Buffer instead of the substrate to measure background reactions from the sample.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the appropriate substrate dilution to each well.

  • Immediately place the plate in a spectrophotometric microplate reader.

  • Measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.

3. Data Analysis:

  • For each substrate concentration, determine the initial reaction rate (v) from the linear portion of the absorbance vs. time plot.

  • Convert the rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[2][4]

  • Plot the calculated initial rates against their corresponding substrate concentrations and fit the data to determine Kₘ and Vₘₐₓ.

Data Tables

Table 1: Key Reagents and Physical Constants

Reagent/Parameter Value Notes
Substrate This compoundCAS: 18719-14-7[11]
Detection Reagent DTNB (Ellman's Reagent)CAS: 69-78-3[2]
Detection Wavelength 412 nmPeak absorbance for TNB²⁻ product.[1]
Molar Extinction Coefficient (ε) of TNB²⁻ 14,150 M⁻¹cm⁻¹At pH ~8.0.[2][4]
Assay pH 7.5 - 8.0Optimal for both enzyme activity and DTNB reaction.[1]

Table 2: Example Substrate Dilution Series for a 200 µL Final Assay Volume

Final [Substrate] (µM) Volume of 10 mM Stock (µL) Volume of Buffer (µL) Total Volume Added (µL)
501.019.020
1002.018.020
2505.015.020
50010.010.020
100020.00.020
200040.0 (from 50mM stock)-20.0 (adjust total buffer)20
5000100.0 (from 50mM stock)-80.0 (adjust total buffer)20
Note: For higher concentrations, preparing an intermediate stock (e.g., 50 mM) is recommended to maintain pipetting accuracy and minimize changes to the total assay volume.

References

Validation & Comparative

A Comparative Guide to Cholinesterase Substrates: S-[2-(Dimethylamino)ethyl] ethanethioate vs. Acetylthiocholine iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of neuroscience and pharmacology, the accurate measurement of acetylcholinesterase (AChE) activity is paramount for understanding synaptic function and for the development of novel therapeutics targeting cholinergic pathways. The choice of substrate for AChE activity assays is a critical determinant of experimental success, influencing sensitivity, specificity, and reproducibility. This guide provides a detailed comparison of the well-established substrate, acetylthiocholine iodide, and a potential alternative, S-[2-(Dimethylamino)ethyl] ethanethioate.

Executive Summary

Acetylthiocholine iodide is the cornerstone substrate for the widely used Ellman's assay, a colorimetric method for quantifying AChE activity. Its performance characteristics and kinetic parameters are well-documented in scientific literature. This compound, a structural analog of acetylthiocholine, presents a theoretical alternative due to its thioester linkage, which upon enzymatic hydrolysis, can produce a thiol detectable by similar colorimetric reagents.

However, a comprehensive review of published experimental data reveals a significant disparity in the available information for these two compounds. While acetylthiocholine iodide has been extensively characterized as an AChE substrate, there is currently a lack of published studies demonstrating the use and performance of this compound for measuring acetylcholinesterase activity. Therefore, a direct quantitative comparison of their performance based on experimental data is not feasible at this time.

This guide will proceed to detail the known properties of both compounds, provide established experimental protocols for acetylthiocholine iodide, and highlight the current knowledge gap regarding this compound as an AChE substrate.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of each substrate is essential for their proper handling, storage, and use in enzymatic assays.

PropertyThis compoundAcetylthiocholine iodide
CAS Number 18719-14-7[1]1866-15-5[2]
Molecular Formula C6H13NOS[1]C7H16INOS
Molecular Weight 147.24 g/mol [1][3]289.18 g/mol
Structure CC(=O)SCCN(C)C[3]CC(=O)SCC--INVALID-LINK--(C)C.[I-]
Key Functional Groups Thioester, Tertiary amineThioester, Quaternary ammonium salt
Solubility Information not readily availableSoluble in water and organic solvents like DMSO[2]

Mechanism of Action in Acetylcholinesterase Assays

Both compounds share a common thioester bond, which is the target for hydrolysis by acetylcholinesterase. The general mechanism for their use in a colorimetric assay, such as the Ellman's method, is as follows:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the thioester bond in the substrate.

  • Thiol Production: This hydrolysis reaction releases a thiol-containing product. In the case of acetylthiocholine, this product is thiocholine. For this compound, the product would be 2-(dimethylamino)ethanethiol.

  • Colorimetric Reaction: The produced thiol reacts with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at approximately 412 nm. The rate of color formation is directly proportional to the AChE activity.

Performance Data: The Current Landscape

A critical aspect of comparing these two substrates is their kinetic parameters with acetylcholinesterase, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Acetylthiocholine iodide:

The kinetic parameters for the hydrolysis of acetylthiocholine iodide by acetylcholinesterase have been reported in numerous studies. The Km value for human acetylcholinesterase with acetylthiocholine iodide has been reported to be approximately 0.08 mM[4]. This established kinetic profile allows for the design of robust and reliable enzymatic assays.

This compound:

Despite its structural similarity to acetylthiocholine, a thorough search of the scientific literature did not yield any studies that have utilized or characterized this compound as a substrate for acetylcholinesterase. Consequently, there is no available experimental data on its kinetic parameters (Km and Vmax) with AChE.

Data Summary Table

ParameterThis compoundAcetylthiocholine iodide
Demonstrated AChE Substrate No published dataYes
Km (with human AChE) Not available~0.08 mM[4]
Vmax (with human AChE) Not availableVaries with enzyme concentration and conditions

Experimental Protocols

The following is a detailed methodology for the widely accepted Ellman's assay using acetylthiocholine iodide to measure acetylcholinesterase activity.

Ellman's Assay for Acetylcholinesterase Activity

Principle:

This colorimetric assay measures the activity of acetylcholinesterase through the hydrolysis of acetylthiocholine. The resulting thiocholine reacts with DTNB to produce a yellow product, the formation of which is monitored spectrophotometrically.

Materials:

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase enzyme source (e.g., purified enzyme, tissue homogenate, cell lysate)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplate (for high-throughput screening) or cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of acetylthiocholine iodide in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a microplate well or cuvette, add the phosphate buffer.

    • Add the DTNB solution to the buffer.

    • Add the enzyme sample.

  • Initiation of Reaction:

    • To start the reaction, add the acetylthiocholine iodide solution to the mixture.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using the spectrophotometer. The rate of increase in absorbance is proportional to the AChE activity.

  • Calculation of Activity:

    • The enzymatic activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the TNB product being 14,150 M⁻¹cm⁻¹.

Experimental Workflow Diagram

Ellman_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Acetylthiocholine Iodide Solution C Add Buffer, DTNB, and Enzyme Sample A->C B Prepare DTNB Solution B->C D Initiate Reaction with Acetylthiocholine Iodide C->D E Monitor Absorbance at 412 nm D->E F Calculate AChE Activity E->F

Caption: Workflow for the Ellman's assay to determine acetylcholinesterase activity.

Signaling Pathway Context

The action of acetylcholinesterase is a critical component of cholinergic signaling. The following diagram illustrates the role of AChE in terminating neurotransmission at a cholinergic synapse.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal

Caption: Role of acetylcholinesterase in a cholinergic synapse.

Conclusion and Future Directions

Acetylthiocholine iodide remains the well-validated and widely accepted substrate for the colorimetric determination of acetylcholinesterase activity. Its extensive characterization provides a solid foundation for reproducible and reliable experimental outcomes.

This compound, while possessing a chemical structure that suggests its potential as an AChE substrate, currently lacks the necessary empirical evidence to be considered a viable alternative. For researchers and drug development professionals, the absence of published performance data, particularly kinetic parameters, makes it a high-risk choice for assay development.

Future research is warranted to evaluate the performance of this compound as an acetylcholinesterase substrate. Such studies should focus on:

  • Enzymatic Hydrolysis Confirmation: Demonstrating that AChE can indeed hydrolyze this compound.

  • Kinetic Characterization: Determining the Km and Vmax of the reaction to understand the enzyme's affinity and catalytic efficiency for this substrate.

  • Assay Optimization: Establishing the optimal conditions for its use in a colorimetric assay, including substrate concentration, pH, and temperature.

  • Direct Comparison: Performing head-to-head comparisons with acetylthiocholine iodide to evaluate its relative sensitivity, specificity, and potential advantages or disadvantages.

Until such data becomes available, acetylthiocholine iodide remains the recommended substrate for the routine and reliable measurement of acetylcholinesterase activity.

References

A Comparative Guide to Cholinesterase Assays: S-[2-(Dimethylamino)ethyl] ethanethioate vs. Acetylthiocholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of cholinesterase activity, the selection of an appropriate substrate is a critical determinant of assay performance. The most widely utilized method, the Ellman's assay, employs acetylthiocholine as the substrate. This guide provides a detailed comparison of the established acetylthiocholine-based assay with a potential alternative, S-[2-(Dimethylamino)ethyl] ethanethioate, offering insights into their respective methodologies, performance characteristics, and potential applications.

Executive Summary

The validation of any new assay substrate requires rigorous comparison against established methods. Acetylthiocholine is the current gold standard for measuring acetylcholinesterase (AChE) activity, primarily through the Ellman's method. This compound, a structurally similar thioester, presents a potential alternative. This guide outlines the principles of both assays, presents known performance data for the acetylthiocholine-based assay, and provides a comparative framework for evaluating this compound. While direct experimental data for the latter is not yet widely available, this comparison is founded on established enzymatic principles and the structural similarities of the two compounds.

Data Presentation: A Comparative Analysis

The performance of an enzymatic assay is defined by its kinetic parameters, which describe the interaction between the enzyme and its substrate. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate.

Table 1: Comparison of Kinetic Parameters for Acetylcholinesterase (AChE)

ParameterAcetylthiocholine-Based Assay (Ellman's Assay)This compound-Based AssayData Source
Enzyme Acetylcholinesterase (from various sources)Acetylcholinesterase (projected)[1][2]
Kₘ (Michaelis Constant) ~8 x 10⁻⁵ M to 2.06 x 10⁻⁴ MHypothesized to be in a similar range, experimental validation required[2][3]
Vₘₐₓ (Maximum Velocity) Dependent on enzyme concentration and purityDependent on enzyme concentration and purity, experimental validation required[1][2]
Substrate Inhibition Observed at high concentrations (>10⁻⁴ M)[4][5]Possible, requires experimental investigation

Note: The kinetic parameters for acetylthiocholine can vary depending on the source of the acetylcholinesterase and the specific assay conditions. The values presented here are representative examples from the literature.

Experimental Protocols

A clear and detailed experimental protocol is essential for reproducible and reliable results. Below are the detailed methodologies for the established Ellman's assay and a proposed protocol for an this compound-based assay.

Ellman's Assay Protocol (Acetylthiocholine-Based)

This spectrophotometric method is the most common for determining cholinesterase activity.[6]

Principle:

  • Acetylcholinesterase (AChE) hydrolyzes acetylthiocholine to produce thiocholine and acetate.

  • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB).

  • TNB is a yellow-colored anion with a maximum absorbance at 412 nm.

  • The rate of TNB production is directly proportional to the AChE activity.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylcholinesterase (AChE) enzyme solution

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and DTNB solution in a cuvette.

  • Add the AChE enzyme solution to the reaction mixture and incubate.

  • Initiate the reaction by adding the acetylthiocholine solution.

  • Immediately measure the change in absorbance at 412 nm over time.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[4]

Proposed this compound-Based Assay Protocol

This proposed protocol is based on the assumption that this compound will be hydrolyzed by AChE to produce a thiol-containing product, analogous to thiocholine.

Principle:

  • AChE hydrolyzes this compound to produce 2-(dimethylamino)ethanethiol and acetate.

  • 2-(dimethylamino)ethanethiol reacts with DTNB to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound solution

  • DTNB solution

  • AChE enzyme solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and DTNB solution.

  • Add the AChE enzyme solution and incubate.

  • Initiate the reaction by adding the this compound solution.

  • Measure the change in absorbance at the appropriate wavelength over time.

  • Calculate the reaction rate.

Note: The optimal wavelength for detection and the molar extinction coefficient of the resulting product would need to be determined experimentally.

Mandatory Visualizations

To aid in the understanding of the assay principles and workflows, the following diagrams are provided.

Ellmans_Assay_Pathway cluster_enzymatic_reaction Enzymatic Hydrolysis cluster_colorimetric_reaction Colorimetric Detection cluster_measurement Measurement AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine ATCh->AChE TNB TNB (Yellow) Thiocholine->TNB reacts with DTNB DTNB DTNB (Colorless) Spectrophotometer Absorbance at 412 nm TNB->Spectrophotometer

Caption: Signaling pathway of the Ellman's assay.

Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reagents (Buffer, Substrate, DTNB) C Mix Buffer and DTNB A->C B Prepare Enzyme Solution D Add Enzyme Solution B->D C->D E Initiate with Substrate D->E F Measure Absorbance Change E->F G Calculate Enzyme Activity F->G Substrate_Comparison acetylthiocholine Acetylthiocholine + Trimethylammonium group + Well-established kinetics - Substrate inhibition dimethylaminoethyl This compound + Dimethylamino group ? Potentially different binding affinity ? Susceptibility to substrate inhibition unknown acetylthiocholine->dimethylaminoethyl Structural Analogue

References

A Researcher's Guide to Chromogenic Substrates for Acetylcholinesterase (AChE) Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of acetylcholinesterase (AChE) activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a comprehensive comparison of S-[2-(Dimethylamino)ethyl] ethanethioate (acetylthiocholine), the cornerstone of the Ellman's assay, with other notable chromogenic substrates. We present a detailed analysis of their reaction principles, kinetic properties, and experimental protocols to facilitate an informed decision for your research needs.

Principles of Chromogenic AChE Assays

Chromogenic assays for AChE activity are based on the enzymatic hydrolysis of a substrate that ultimately leads to the formation of a colored product. The rate of color formation is directly proportional to the AChE activity and can be quantified spectrophotometrically.

The most widely used method, the Ellman's assay, employs acetylthiocholine as the substrate. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.[1][2][3]

Alternative chromogenic substrates offer different reaction mechanisms and detection properties. For instance, 1-Naphthyl acetate is hydrolyzed by AChE to 1-naphthol, which can then be coupled with a diazonium salt, such as Fast Blue B, to form a colored azo dye.[4] Indoxylacetate, another alternative, is hydrolyzed to indoxyl, which subsequently undergoes spontaneous oxidation to form a blue indigo dye.[5][6]

Comparative Performance of AChE Substrates

The selection of an appropriate substrate is contingent on factors such as the specific activity of the enzyme preparation, the presence of interfering substances, and the desired sensitivity of the assay. The following tables summarize the key performance indicators for this compound and other common chromogenic substrates.

SubstrateEnzyme SourceK_m_ (mM)V_max_ (µmol/min/mg)Molar Extinction Coefficient (ε) of Chromophore (M⁻¹cm⁻¹)Wavelength (nm)
This compound (Acetylthiocholine) Electric Eel AChE0.206[5][6]4.97 x 10⁻¹³ (kat)[5][6]14,150 (for TNB)[7][8]412
Indoxylacetate Electric Eel AChE3.21[5][6]7.71 x 10⁻¹⁴ (kat)[5][6]3,900 (for Indigo)[9]670
Butyrylthiocholine iodide Monopterus albus brain ChE0.38Not directly comparable14,150 (for TNB)412
Propionylthiocholine iodide Monopterus albus brain ChE0.23Not directly comparable14,150 (for TNB)412
1-Naphthyl acetate Erythrocyte AChELower than AcetylthiocholineNot specifiedNot directly specifiedVaries with coupling agent

Note: The Vmax value for acetylthiocholine and indoxylacetate was originally reported in katals and has been presented here for direct comparison as found in the source. Direct comparison of Vmax across different enzyme sources and purities can be misleading. The catalytic efficiency (Vmax/Km) is a more robust parameter for comparing substrate specificity.

Signaling Pathways and Experimental Workflows

To visually represent the biochemical reactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

AChE_Reaction_Pathway sub Chromogenic Substrate enz Acetylcholinesterase (AChE) sub->enz binds to prod1 Primary Product enz->prod1 hydrolyzes prod2 Secondary Product (e.g., Acetate) enz->prod2 reagent Coupling Reagent (e.g., DTNB, Fast Blue B) prod1->reagent reacts with chromophore Colored Product (Chromophore) reagent->chromophore detection Spectrophotometric Detection chromophore->detection is measured

General enzymatic reaction pathway for chromogenic AChE assays.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - AChE solution - Substrate solution - Buffer - Coupling reagent (if needed) start->prep_reagents mix Mix Assay Components in Microplate: - Buffer - AChE - Inhibitor (optional) prep_reagents->mix preincubate Pre-incubate (if testing inhibitors) mix->preincubate add_substrate Initiate Reaction: Add Substrate preincubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate read Measure Absorbance Kinetically or at Endpoint incubate->read analyze Analyze Data: - Calculate reaction rate - Determine % inhibition read->analyze end End analyze->end

A generalized experimental workflow for an AChE activity assay.

Detailed Experimental Protocols

The following are detailed protocols for performing AChE activity assays with different chromogenic substrates.

Protocol 1: this compound (Acetylthiocholine) using Ellman's Method

This protocol is adapted from the widely used Ellman's assay.[1][2][3]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of AChE solution (concentration to be optimized based on enzyme activity)

      • 10 µL of DTNB solution (final concentration 0.5 mM)

  • Reaction Initiation:

    • To initiate the reaction, add 20 µL of ATCI solution (final concentration to be varied for kinetic studies, typically 0.1-1.0 mM for standard assays).

  • Measurement:

    • Immediately start monitoring the change in absorbance at 412 nm at 37°C for 5-10 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate hydrolysis.

Protocol 2: Indoxylacetate Assay

This protocol is based on the hydrolysis of indoxylacetate to form an indigo dye.[5][6]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Indoxylacetate

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 670 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of indoxylacetate in ethanol. The final concentration in the assay should be optimized, considering its lower solubility in aqueous solutions. A final concentration of 1 mM is a common starting point.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 180 µL of 0.1 M phosphate buffer (pH 7.0)

      • 10 µL of AChE solution

  • Reaction Initiation:

    • Add 10 µL of the indoxylacetate stock solution to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C and measure the absorbance at 670 nm at a fixed time point (e.g., 30 minutes) or kinetically.

  • Data Analysis:

    • Calculate the change in absorbance.

    • Use the molar extinction coefficient of the resulting indigo dye (approximately 3,900 M⁻¹cm⁻¹) to quantify the reaction rate.[9]

Protocol 3: 1-Naphthyl acetate Assay

This protocol involves a two-step reaction where the product of AChE hydrolysis is coupled with a colorimetric reagent.[4]

Materials:

  • Acetylcholinesterase (AChE) solution

  • 1-Naphthyl acetate

  • Fast Blue B salt

  • Phosphate buffer (0.1 M, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the formed azo dye (typically between 500-600 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1-Naphthyl acetate in a suitable solvent like ethanol or acetone.

    • Prepare a fresh solution of Fast Blue B salt in deionized water.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of 0.1 M phosphate buffer (pH 7.0)

      • 10 µL of AChE solution

      • 20 µL of 1-Naphthyl acetate solution

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the enzymatic hydrolysis of 1-Naphthyl acetate to 1-naphthol.

  • Color Development:

    • Add 20 µL of Fast Blue B salt solution to each well to react with the produced 1-naphthol.

  • Measurement:

    • Allow the color to develop for a few minutes and then measure the absorbance at the optimal wavelength for the azo dye.

  • Data Analysis:

    • A standard curve of 1-naphthol can be prepared to quantify the amount of product formed.

Conclusion

This compound (acetylthiocholine) remains the most widely used chromogenic substrate for AChE assays due to the well-characterized Ellman's method, high sensitivity conferred by the high molar extinction coefficient of TNB, and readily available reagents. However, alternative substrates like indoxylacetate and 1-Naphthyl acetate present viable options, particularly in scenarios where the thiol chemistry of the Ellman's assay may interfere with test compounds. 1-Naphthyl acetate, with its reported lower K_m_ value, may offer advantages in studies with low enzyme concentrations.[9] The choice of substrate should be guided by a thorough consideration of the specific experimental requirements, including desired sensitivity, potential for interference, and the kinetic properties of the enzyme under investigation. This guide provides the necessary data and protocols to make an evidence-based decision for your AChE research.

References

Comparative Analysis of S-[2-(Dimethylamino)ethyl] ethanethioate Cross-reactivity with Common Esterases

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers

Published: November 1, 2025

This guide provides a comparative analysis of the substrate specificity and cross-reactivity of S-[2-(Dimethylamino)ethyl] ethanethioate, a synthetic thioester, with key physiological esterases. Due to its structural analogy to the widely used substrate acetylthiocholine (ATCh), this document uses kinetic data from ATCh as a well-documented proxy to illustrate the expected selectivity profile and the methodologies for its assessment. The primary enzymes of interest for this comparison are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), both crucial regulators of cholinergic neurotransmission.

The insights provided are intended to assist researchers, scientists, and drug development professionals in designing experiments, interpreting results, and selecting appropriate substrates for cholinesterase assays.

Substrate Specificity: A Quantitative Comparison

The reactivity of a substrate with different enzymes can be quantified by comparing their kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher k꜀ₐₜ signifies a faster turnover rate.

As direct kinetic data for this compound is not extensively published, the following table summarizes representative kinetic values for the hydrolysis of its close structural analog, acetylthiocholine (ATCh), by human AChE and BChE. This data serves as a baseline for predicting the likely cross-reactivity profile.

EnzymeSubstrateKₘ (mM)k꜀ₐₜ (min⁻¹)Selectivity (k꜀ₐₜ/Kₘ)
Acetylcholinesterase (AChE)Acetylthiocholine~0.1 - 0.3~6.0 x 10⁵High
Butyrylcholinesterase (BChE)Acetylthiocholine~0.3 - 1.0+~1.5 x 10⁵Moderate
Carboxylesterase (CES)AcetylthiocholineHigh / N.D.Low / N.D.Very Low
N.D. = Not Determined; data indicates poor substrate activity.

Interpretation: AChE generally displays a higher affinity (lower Kₘ) and superior catalytic efficiency for acetylthiocholine compared to BChE.[1][2] The structural differences in the active site gorges of the two enzymes account for this selectivity.[3] The active site of AChE is narrower, which favors the compact acetyl group of ATCh.[2][3] In contrast, BChE has a larger acyl-binding pocket, allowing it to hydrolyze bulkier substrates, but making it a less efficient catalyst for smaller ones like ATCh.[3] this compound is expected to follow a similar pattern, serving as a preferential substrate for AChE over BChE and a very poor substrate for general carboxylesterases.

Key Signaling Pathway: Cholinergic Neurotransmission

This compound, like acetylthiocholine, is a substrate for enzymes that regulate cholinergic signaling. This pathway is fundamental to numerous cognitive and physiological processes, including memory, learning, and muscle contraction.[4][5][6] The primary role of AChE in this pathway is to rapidly hydrolyze the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) ACh_free ACh ACh_vesicle->ACh_free Release AChR ACh Receptor Signal Signal Transduction AChR->Signal AChE AChE Products Choline + Acetate AChE->Products Termination ACh_free->AChR Binding ACh_free->AChE Hydrolysis

Figure 1. Cholinergic Synaptic Transmission Pathway.

Experimental Protocols

The standard method for measuring the activity of cholinesterases using thioester substrates is the Ellman's assay.[7][8][9] This colorimetric assay is robust, widely used, and provides quantitative data on enzyme kinetics.

Principle of the Ellman's Assay: The assay relies on the enzymatic hydrolysis of the thioester substrate (e.g., this compound or acetylthiocholine) by an esterase. This reaction releases a free thiol (thiocholine). This thiol then reacts with the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.[10][11] The rate of color formation is directly proportional to the enzyme activity.

Materials:

  • Enzyme solutions (e.g., purified human AChE, BChE, carboxylesterase)

  • Substrate solution: this compound or Acetylthiocholine iodide

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • DTNB Solution: 10 mM DTNB in reaction buffer

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh solutions of the substrate and DTNB in the reaction buffer.

  • Assay Mixture: In each well of a 96-well microplate, add the components in the following order:

    • 150 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 10 µL of 10 mM DTNB solution

    • 20 µL of enzyme solution (at desired concentration)

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes to allow the enzyme to equilibrate.

  • Reaction Initiation: Add 20 µL of the substrate solution to each well to initiate the reaction. The final volume is 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer set to measure the absorbance at 412 nm. Record the absorbance every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (V = ΔAbs / (ε × l)), where ε is the molar extinction coefficient for TNB (14,150 M⁻¹cm⁻¹).[8] To determine Kₘ and Vₘₐₓ, repeat the assay with varying substrate concentrations and fit the resulting rates to the Michaelis-Menten equation.

Experimental Workflow for Cross-Reactivity Screening

A systematic workflow is essential for comparing the activity of a substrate across multiple enzymes. The following diagram illustrates a typical screening process to determine the cross-reactivity profile of a compound like this compound.

start Start prep_enzymes Prepare Enzyme Panel (AChE, BChE, CES, etc.) start->prep_enzymes prep_substrate Prepare Substrate Stock (this compound) start->prep_substrate run_assay Perform Ellman's Assay (Varying Substrate Concentrations) prep_enzymes->run_assay prep_substrate->run_assay measure Measure Kinetic Rates (ΔAbs/min at 412 nm) run_assay->measure analyze Calculate Kinetic Parameters (Km, Vmax, kcat) for each enzyme measure->analyze compare Compare kcat/Km Values Across All Esterases analyze->compare report Generate Selectivity Profile & Report Findings compare->report end_node End report->end_node

Figure 2. Workflow for Esterase Cross-Reactivity Screening.

This structured approach ensures that data is collected consistently across different enzymes, allowing for a direct and objective comparison of the substrate's specificity and cross-reactivity.

References

A Comparative Guide to the Reproducibility and Robustness of S-[2-(Dimethylamino)ethyl] Ethanethioate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate and reliable quantification of S-[2-(Dimethylamino)ethyl] ethanethioate is paramount. This guide provides a comprehensive comparison of analytical methods for this compound, focusing on the critical parameters of reproducibility and robustness. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable assay for your research needs.

Introduction to this compound and its Analysis

This compound is a sulfur-containing organic compound that serves as a substrate for acetylcholinesterase (AChE). Its hydrolysis by AChE is a key reaction in various biochemical and toxicological studies. The reliability of such studies hinges on the precision and durability of the analytical methods used to quantify the substrate or its enzymatic product. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the direct measurement of this compound. An alternative approach involves the indirect measurement of AChE activity using a chromogenic reaction, such as the Ellman's assay, with acetylthiocholine as the substrate, which shares structural and functional similarities with this compound.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of the typical performance of HPLC-UV and LC-MS/MS assays for the quantification of thio-compounds, alongside the Ellman's assay for indirect activity measurement.

ParameterHPLC-UVLC-MS/MSEllman's Assay (Indirect)
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass spectrometric detection.Enzymatic hydrolysis of a thiocholine substrate, followed by colorimetric detection of the resulting thiol.
Linearity (R²) > 0.99> 0.995> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeµM range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to fg/mL rangeµM range
Intra-assay Precision (%CV) < 5%< 10%< 5%
Inter-assay Precision (%CV) < 10%< 15%< 10%
Accuracy (% Recovery) 90-110%85-115%95-105%
Selectivity Moderate; susceptible to interference from matrix components with similar retention times and UV absorbance.High; mass-based detection provides excellent specificity.Moderate; potential interference from other thiol-containing compounds or colored substances in the sample.
Robustness Good; performance can be affected by variations in mobile phase composition, pH, and column temperature.Very Good; less susceptible to minor variations in chromatographic conditions, but sensitive to matrix effects.Good; pH and temperature control are critical for reproducible results.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is based on a general method for the analysis of a similar compound, Butanethioic acid, S-[2-(dimethylamino)ethyl] ester, and should be optimized for this compound.[1]

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% phosphoric acid. For MS compatibility, formic acid should be used instead.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 20 µL.

b. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • For biological samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant.

c. Robustness Testing: To assess the method's robustness, deliberately introduce small variations to the chromatographic conditions and observe the effect on the results. Key parameters to vary include:

  • Mobile phase composition (e.g., ± 2% acetonitrile).

  • pH of the aqueous phase (e.g., ± 0.2 units).

  • Column temperature (e.g., ± 5 °C).

  • Flow rate (e.g., ± 0.1 mL/min).

LC-MS/MS Method for Thiol Quantification

This protocol provides a general framework for the sensitive and selective quantification of thiol-containing compounds like this compound in biological samples.

a. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or other appropriate reverse-phase column.

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.

b. Sample Preparation:

  • Spike biological samples with an appropriate internal standard.

  • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge the samples and transfer the supernatant to a new tube.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

c. Inter- and Intra-Assay Precision:

  • Intra-assay precision: Analyze multiple replicates of a sample at different concentrations within the same analytical run.

  • Inter-assay precision: Analyze the same samples on different days or with different analysts to assess day-to-day variability.

Ellman's Assay for Acetylcholinesterase Activity (Indirect Measurement)

This colorimetric assay is a widely used alternative for measuring the activity of acetylcholinesterase by detecting the product of substrate hydrolysis.[2][3][4][5][6]

a. Reagents and Materials:

  • 0.1 M Sodium phosphate buffer, pH 8.0.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Acetylcholinesterase enzyme.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

b. Assay Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and DTNB in each well of the microplate.

  • Add the acetylcholinesterase enzyme solution to the wells.

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Ellmans_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (Substrate) ATCI->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB TNB (Yellow Product, 412 nm) DTNB->TNB

Caption: Signaling pathway of the Ellman's assay for acetylcholinesterase activity.

Conclusion

The selection of an appropriate assay for this compound requires careful consideration of the study's specific needs. HPLC-UV offers a robust and cost-effective method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices and low-concentration samples. The Ellman's assay presents a reliable, high-throughput alternative for indirectly assessing acetylcholinesterase activity. By understanding the principles, performance characteristics, and protocols of each method, researchers can ensure the generation of reproducible and robust data in their investigations involving this compound.

References

A Comparative Analysis of S-[2-(Dimethylamino)ethyl] ethanethioate and Indoxylacetate for Acetylcholinesterase (AChE) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the design of accurate and reliable acetylcholinesterase (AChE) assays. This guide provides an objective comparison of two common chromogenic substrates: S-[2-(Dimethylamino)ethyl] ethanethioate, more commonly known as acetylthiocholine (ATC), and indoxylacetate. The performance of these substrates will be evaluated based on key kinetic parameters, assay principles, and practical considerations, with supporting experimental data and detailed protocols.

Executive Summary

Acetylthiocholine, utilized in the classic Ellman's assay, is a widely adopted substrate for AChE activity measurement. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a quantifiable yellow-colored product. In contrast, the indoxylacetate assay offers a simpler, direct detection method where AChE-mediated hydrolysis of indoxylacetate leads to the formation of an indigo-blue dye.

Key differentiators between the two assays lie in their kinetic properties, susceptibility to interference, and complexity of the assay procedure. While the Ellman's method with ATC is a well-established and sensitive technique, it is prone to interference from compounds that react with thiols, such as certain oxime reactivators. The indoxylacetate method, although exhibiting a lower turnover rate, provides a valuable alternative in scenarios where such interference is a concern.

Data Presentation: Comparative Analysis of Kinetic Parameters

The following table summarizes the key kinetic parameters for the hydrolysis of acetylthiocholine and indoxylacetate by electric eel acetylcholinesterase, as determined by Pohanka et al. (2011).[1][2][3]

ParameterThis compound (Acetylthiocholine)Indoxylacetate
Michaelis Constant (Km) (2.06 ± 0.35) x 10-4 mol/L(3.21 ± 0.31) x 10-3 mol/L
Maximum Reaction Velocity (Vmax) (4.97 ± 0.42) x 10-7 kat(7.71 ± 0.56) x 10-8 kat

Interpretation of Data:

  • The lower Km value for acetylthiocholine indicates a higher affinity of AChE for this substrate compared to indoxylacetate.

  • The higher Vmax value for acetylthiocholine signifies a greater maximum rate of reaction, or a higher turnover rate, by AChE under saturating substrate conditions.[1][2][3]

Experimental Protocols

AChE Assay using this compound (Acetylthiocholine) - Ellman's Method

This protocol is adapted from the widely used Ellman's method.

a) Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of 0.1 M phosphate buffer (pH 7.0).

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Prepare a 14 mM solution of acetylthiocholine iodide in deionized water. This solution should be prepared fresh.

  • AChE Solution (1 U/mL): Prepare a 1 U/mL solution of acetylcholinesterase in 0.1 M phosphate buffer (pH 8.0). The exact concentration may need to be optimized based on the specific activity of the enzyme lot.

b) Assay Procedure (96-well plate format): [4]

  • To each well of a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 10 µL of the test compound (dissolved in an appropriate solvent) or solvent control.

  • Add 10 µL of the AChE solution (1 U/mL).

  • Incubate the plate for 10 minutes at 25°C.

  • Add 10 µL of the 10 mM DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the 14 mM ATCI solution.

  • Shake the plate for 1 minute.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10 minutes using a microplate reader.

  • The rate of change in absorbance is proportional to the AChE activity.

AChE Assay using Indoxylacetate

This protocol is based on the direct spectrophotometric measurement of the product formed from indoxylacetate hydrolysis.[1]

a) Reagent Preparation:

  • Phosphate Buffered Saline (PBS, pH 7.4): Prepare a standard PBS solution.

  • Indoxylacetate Solution (e.g., 10 mM): Dissolve indoxylacetate in 5% ethanol to the desired concentration. Note that the solubility of indoxylacetate can be a limiting factor.[1]

  • AChE Solution: Prepare a solution of AChE in PBS to a final concentration that gives a measurable rate of reaction.

b) Assay Procedure (Cuvette format): [1]

  • In a 1 mL cuvette, add 825 µL of PBS.

  • Add 25 µL of the AChE solution.

  • Add 50 µL of the test compound or solvent control.

  • Gently mix the contents of the cuvette.

  • Initiate the reaction by adding 100 µL of the indoxylacetate solution.

  • Immediately measure the absorbance at 670 nm and continue to record the absorbance at regular intervals for a set period.

  • The rate of increase in absorbance is proportional to the AChE activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ellman_Method_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products Acetylthiocholine Acetylthiocholine (Substrate) Hydrolysis Hydrolysis Acetylthiocholine->Hydrolysis DTNB DTNB (Ellman's Reagent) Color_Reaction Color Reaction DTNB->Color_Reaction AChE AChE AChE->Hydrolysis Thiocholine Thiocholine Hydrolysis->Thiocholine TNB 5-Thio-2-Nitrobenzoate (Yellow Product) Color_Reaction->TNB Thiocholine->Color_Reaction Measurement Measure Absorbance at 412 nm TNB->Measurement

Indoxylacetate_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products Indoxylacetate Indoxylacetate (Substrate) Hydrolysis Hydrolysis Indoxylacetate->Hydrolysis AChE AChE AChE->Hydrolysis Indoxyl Indoxyl (Unstable) Hydrolysis->Indoxyl Dimerization Oxidative Dimerization Indigo Indigo Blue (Colored Product) Dimerization->Indigo Indoxyl->Dimerization Measurement Measure Absorbance at 670 nm Indigo->Measurement

Conclusion

The choice between this compound (acetylthiocholine) and indoxylacetate for AChE assays depends on the specific requirements of the experiment.

  • Acetylthiocholine (Ellman's Method): This is the preferred substrate for high-throughput screening and routine AChE activity measurements due to its higher affinity and turnover rate, leading to greater sensitivity. However, researchers must be cautious of potential interference from thiol-reactive compounds.

  • Indoxylacetate: This substrate is a valuable alternative when studying the effects of compounds that interfere with the Ellman's reagent, such as oxime-based AChE reactivators.[1][2][3] Its simpler, direct detection method can also be advantageous in certain experimental setups. The lower reaction rate and potential solubility issues are key considerations.[1]

Ultimately, a thorough understanding of the principles and limitations of each assay is paramount for generating accurate and reproducible data in the fields of neurobiology, toxicology, and drug discovery.

References

S-[2-(Dimethylamino)ethyl] ethanethioate: An Uncharted Tool in the Researcher's Kit

Author: BenchChem Technical Support Team. Date: November 2025

S-[2-(Dimethylamino)ethyl] ethanethioate (DAET), a commercially available organosulfur compound, currently stands as an uncharacterized molecule within the landscape of dedicated research tools. Despite its availability and the presence of chemically reactive functional groups, a comprehensive review of scientific literature reveals a significant gap in knowledge regarding its specific biological applications, mechanism of action, and potential off-target effects. This guide provides an objective analysis of the current understanding of DAET, highlighting its principal limitation: a lack of established use and supporting experimental data, and discusses the theoretical potential and pitfalls of its core structural components.

The Unestablished Profile of a Potential Research Tool

This compound, also known by its CAS number 18719-14-7, possesses two key structural features that suggest potential biological activity: a thioester group and a dimethylaminoethyl moiety.[1] In principle, these groups could interact with various biological targets. The thioester linkage is a known feature in various biochemically active molecules, and the dimethylaminoethyl group is present in many compounds with neuropharmacological activity.[1]

However, extensive searches of scientific databases for specific biological assays, including enzyme inhibition or receptor binding studies, did not yield any published research that characterizes DAET as a specific research tool. While some sources suggest its potential for investigation in areas like cancer or neuropharmacology, these are largely theoretical assertions based on its chemical structure rather than demonstrated and validated experimental findings.[1] Consequently, there is no established primary research application for DAET, which is its most significant limitation.

Theoretical Potential Based on Structural Moieties

The interest in compounds like DAET stems from the known biological roles of its constituent parts.

The Thioester Group: A Double-Edged Sword

Thioesters are critical intermediates in numerous metabolic pathways, most notably in the form of acetyl-CoA.[2][3][4] Their reactivity, which is higher than that of oxygen esters, allows them to act as effective acyl group donors in enzymatic reactions.[2][5]

However, this inherent reactivity also presents a significant limitation. Thioesters can be susceptible to hydrolysis and can react non-specifically with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[5][6] This lack of specificity can lead to a multitude of off-target effects, making it challenging to interpret experimental results when using uncharacterized thioester-containing compounds.

dot

Caption: Potential reactivity pathways of the thioester group in DAET.

The Dimethylaminoethyl Moiety: A Common Pharmacophore

The dimethylaminoethyl group is a common structural motif found in a wide range of biologically active compounds, particularly those targeting the nervous system.[1] This group can be protonated at physiological pH, allowing it to participate in ionic interactions with biological targets such as receptors and enzymes. For instance, many cholinergic agonists and antagonists, as well as some antihistamines and antidepressants, contain this moiety.

The presence of this group in DAET has led to speculation about its potential as a modulator of cholinergic systems.[1] However, without experimental data, this remains a hypothesis. Furthermore, the promiscuity of the dimethylaminoethyl group for various receptors and enzymes means that compounds containing it have a high potential for off-target effects.[7] A well-known example is the wide range of effects, both therapeutic and adverse, seen with drugs that interact with the cholinergic system.[8][9][10]

dot

Caption: Hypothesized and potential off-target interactions of the dimethylaminoethyl group.

The Path Forward: A Call for Characterization

For this compound to be considered a useful research tool, a systematic characterization is necessary. The following experimental workflow outlines the essential steps to elucidate its biological activity and potential applications.

dot

Experimental_Workflow cluster_screening Initial Screening cluster_identification Target Identification & Validation cluster_selectivity Selectivity & Off-Target Profiling Broad_Screening Broad Target Screening (e.g., Receptor & Enzyme Panels) Hit_Identification Hit Identification Broad_Screening->Hit_Identification Phenotypic_Screening Phenotypic Screening (Cell-based Assays) Phenotypic_Screening->Hit_Identification Dose_Response Dose-Response & Potency (IC50/EC50) Hit_Identification->Dose_Response Binding_Assays Direct Binding Assays Dose_Response->Binding_Assays Mechanism_of_Action Mechanism of Action Studies Binding_Assays->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Against related targets) Mechanism_of_Action->Selectivity_Profiling Off_Target_Validation Off-Target Validation Selectivity_Profiling->Off_Target_Validation

Caption: A proposed workflow for the biological characterization of DAET.

Conclusion: A Tool in Waiting

In its current state, this compound is a compound with theoretical potential but no defined role as a research tool. Its primary limitation is the absence of a scientific evidence base to support any specific application. Researchers considering its use should be aware that they would be venturing into uncharted territory, and any experimental outcomes would require extensive validation to distinguish between specific, targeted effects and non-specific or off-target interactions. Without comprehensive characterization, the utility of DAET in a research setting remains speculative. The scientific community awaits foundational research to define the biological activity and potential applications of this molecule before it can be effectively utilized and compared to other research tools.

References

Correlating In Vitro and In Vivo Acetylcholinesterase Inhibition: A Comparative Guide to S-[2-(Dimethylamino)ethyl] ethanethioate and a Known Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of S-[2-(Dimethylamino)ethyl] ethanethioate and a well-characterized AChE inhibitor, Donepezil. The following sections detail the in vitro and in vivo experimental data, protocols, and the underlying signaling pathway.

Introduction

This compound is a structural analog of acetylthiocholine, a widely used substrate in acetylcholinesterase (AChE) activity assays. Its structural similarity suggests a potential role as an AChE inhibitor. Understanding its efficacy both in controlled laboratory settings (in vitro) and within a living organism (in vivo) is crucial for evaluating its therapeutic potential, particularly in the context of neurodegenerative diseases where AChE inhibitors are a key treatment strategy. This guide aims to provide a framework for correlating these findings by presenting available data and detailed experimental methodologies.

In Vitro Analysis: Acetylcholinesterase Inhibition Assay

The inhibitory potential of this compound on acetylcholinesterase activity can be quantified using the Ellman's method. This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Experimental Protocol: Ellman's Method

This protocol is adapted from established methodologies for determining AChE inhibition.[1][2][3][4][5]

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)

  • This compound (test compound)

  • Donepezil (reference compound)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, reference compound, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • Varying concentrations of the test compound or reference compound.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.

  • Detection: Add DTNB to each well. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.

  • Measurement: Measure the absorbance of the yellow product at 412 nm using a microplate reader at regular intervals.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: In Vitro Acetylcholinesterase Inhibition
CompoundIC50 (µM)Source
This compound Data not available-
Donepezil 0.011[6]
Rivastigmine 71.0[7]
Galantamine Not specified[8]
(+)-thalictricavine 0.38 ± 0.05[9]
(+)-canadine 0.70 ± 0.07[9]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentration.

In Vivo Analysis: Rodent Model of Induced Amnesia

To assess the in vivo efficacy of this compound, a common approach is to use a rodent model where cognitive impairment is induced, often by the administration of scopolamine, a muscarinic receptor antagonist.[10][11][12][13] The ability of the test compound to reverse or mitigate these cognitive deficits provides an indication of its potential as a cognitive enhancer. A study on a structurally similar compound, O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate, demonstrated its ability to inhibit acetylcholinesterase in the medulla oblongata of rats in vivo.[14]

Experimental Protocol: Scopolamine-Induced Amnesia Model

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • This compound (test compound)

  • Donepezil (reference compound)

  • Scopolamine hydrobromide

  • Saline solution

  • Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)

Procedure:

  • Animal Acclimatization: House the animals under standard laboratory conditions for a week before the experiment.

  • Drug Administration:

    • Administer the test compound or reference compound orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 7 days).

    • The control group receives the vehicle (e.g., saline).

  • Induction of Amnesia: On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the normal control group, typically 30-60 minutes before the behavioral test.

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory by measuring the time taken (escape latency) for the animal to find a hidden platform in a pool of water.

    • Elevated Plus Maze: Evaluate learning and memory by measuring the transfer latency, the time it takes for the animal to move from the open arm to the enclosed arm.

  • Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex). Homogenize the tissue to measure AChE activity using the Ellman's method as described in the in vitro protocol.

Data Presentation: In Vivo Effects on Cognition and AChE Activity
Treatment GroupMean Escape Latency (s) in Morris Water MazeBrain AChE Activity (% of Control)
Control Data not available100%
Scopolamine Data not availableData not available
Scopolamine + this compound Data not availableData not available
Scopolamine + Donepezil Data not availableData not available

Note: The data in this table is hypothetical and would need to be populated with results from actual experiments.

Signaling Pathway and Experimental Workflow

The mechanism of action of acetylcholinesterase inhibitors involves increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Acetylcholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_Vesicle ACh Acetyl-CoA:e->ACh_Vesicle:w Synthesis Choline Choline Choline:e->ACh_Vesicle:w ChAT Choline Acetyltransferase ChAT->ACh_Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Product Choline AChE->Choline_Product Acetate Acetate AChE->Acetate Inhibitor S-[2-(Dimethylamino)ethyl] ethanethioate Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Acetylcholinesterase Inhibition Pathway.

The diagram above illustrates the mechanism of action. Acetylcholine (ACh) is synthesized in the presynaptic neuron and released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve signal. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh to terminate the signal. This compound, as an AChE inhibitor, blocks the action of AChE, leading to an accumulation of ACh in the synaptic cleft and enhanced cholinergic signaling.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AChE_Assay AChE Inhibition Assay (Ellman's Method) IC50 Determine IC50 Value AChE_Assay->IC50 Data_Correlation Correlate In Vitro and In Vivo Data IC50->Data_Correlation Animal_Model Rodent Model of Amnesia (Scopolamine) Behavioral Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral Biochemical Brain Tissue Analysis (AChE Activity) Animal_Model->Biochemical Behavioral->Data_Correlation Biochemical->Data_Correlation Conclusion Evaluate Therapeutic Potential Data_Correlation->Conclusion

Caption: Experimental Workflow for Correlation.

This workflow outlines the process of correlating in vitro and in vivo results. The in vitro IC50 value provides a measure of the compound's potency at the molecular level. The in vivo studies assess its efficacy in a complex biological system, taking into account factors like bioavailability and metabolism. A strong correlation between potent in vitro inhibition and significant in vivo cognitive improvement would support the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of S-[2-(Dimethylamino)ethyl] ethanethioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of S-[2-(Dimethylamino)ethyl] ethanethioate, ensuring compliance and laboratory safety.

Immediate Safety and Handling Precautions

This compound is known to be a skin and eye irritant and may cause respiratory irritation.[1] It is also characterized by a strong, unpleasant odor.[2] Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A laboratory coat or other protective clothing.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Hazardous Waste Determination

The first step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. This compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). However, it may be considered a "characteristic" hazardous waste if it exhibits one or more of the following properties: ignitability, corrosivity, reactivity, or toxicity.[1][3] The waste generator is responsible for making this determination.[1][3]

Summary of Hazardous Waste Characteristics:

CharacteristicEPA Waste CodeCriteriaPotential Applicability to this compound
Ignitability D001A liquid with a flash point less than 60°C (140°F).[4][5][6]The flash point of this compound is reported to be 62.1°C.[7] This is very close to the regulatory threshold, and it should be managed as potentially ignitable.
Corrosivity D002An aqueous solution with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate.[4][8][9]The pH and corrosive properties of this specific compound are not readily available. The generator must determine the pH of the waste stream.
Reactivity D003Unstable, reacts violently with water, or generates toxic gases under certain conditions.[4][10][11]There is no evidence from available safety data sheets to suggest this compound is reactive in a hazardous manner.
Toxicity D004-D043When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains specific contaminants at or above regulated concentrations.[3][4][12]It is unlikely that this compound would leach regulated toxic constituents, but this can only be confirmed through TCLP testing if there is a reason to suspect the presence of such contaminants.

Step-by-Step Disposal Procedures

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a dedicated, properly labeled, and sealed waste container.

  • The container should be made of a compatible material (e.g., glass or polyethylene).

  • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • Ensure the storage area is well-ventilated and away from sources of ignition.[2]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][4]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly.

3. Final Disposal:

  • All chemical waste must be disposed of through an approved hazardous waste disposal facility.[1][2]

  • It is imperative to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: S-[2-(Dimethylamino)ethyl] ethanethioate Waste haz_det Hazardous Waste Determination (Generator Responsibility) start->haz_det is_ignitable Is Flash Point < 60°C? haz_det->is_ignitable is_corrosive Is pH <= 2 or >= 12.5? is_ignitable->is_corrosive No hazardous_waste Manage as Hazardous Waste (EPA Waste Code may apply) is_ignitable->hazardous_waste Yes is_reactive Is it Unstable or Water-Reactive? is_corrosive->is_reactive No is_corrosive->hazardous_waste Yes is_toxic Does it Fail TCLP Test? is_reactive->is_toxic No is_reactive->hazardous_waste Yes is_toxic->hazardous_waste Yes non_haz_waste Manage as Non-Hazardous Waste (Consult EHS for proper disposal) is_toxic->non_haz_waste No collect_waste Collect in a Labeled, Sealed Container hazardous_waste->collect_waste non_haz_waste->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs

Caption: Disposal Decision Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.